3-Hydroxy-OPC8-CoA
描述
Structure
2D Structure
属性
分子式 |
C39H64N7O19P3S |
|---|---|
分子量 |
1059.9 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate |
InChI |
InChI=1S/C39H64N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-26,28,32-34,38,47,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,25?,26-,28+,32+,33+,34?,38+/m0/s1 |
InChI 键 |
PDDHCVXPABQISO-PTAVJDKESA-N |
手性 SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |
规范 SMILES |
CCC=CCC1C(CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 3-Hydroxy-OPC8-CoA Biosynthesis Pathway in Plants
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the biosynthesis of jasmonic acid (JA) in plants, with a specific focus on the peroxisomal β-oxidation of 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC8), which involves the transient formation of 3-hydroxy-OPC8-CoA.
Introduction
Jasmonates are a class of lipid-derived phytohormones that play critical roles in plant growth, development, and defense against biotic and abiotic stresses.[1][2] The biosynthesis of the most well-characterized jasmonate, jasmonic acid (JA), is a multi-step process that occurs in both the chloroplast and peroxisomes.[1][3] This guide delves into the peroxisomal stage of JA biosynthesis, where OPC8 is converted to JA through a series of β-oxidation reactions. A key, albeit transient, intermediate in this process is a 3-hydroxyacyl-CoA derivative of OPC8, herein referred to as this compound. Understanding this pathway is crucial for developing strategies to modulate plant stress responses and for the potential discovery of new drug targets.
The this compound Biosynthesis Pathway
The conversion of OPC8 to JA involves three cycles of β-oxidation, with each cycle comprising four enzymatic reactions. The overall pathway takes place within the peroxisome.
Pathway Overview
The journey from OPC8 to JA begins with its activation to OPC8-CoA. This is followed by three successive rounds of β-oxidation, which shorten the octanoate side chain by two carbons in each cycle, ultimately yielding the 12-carbon jasmonic acid. The formation of this compound occurs during the first cycle of this β-oxidation spiral.
Key Enzymes and Reactions
The conversion of OPC8-CoA to JA is catalyzed by three core enzymes:
-
Acyl-CoA Oxidase (ACX): This enzyme catalyzes the first step of each β-oxidation cycle, introducing a double bond between the α and β carbons of the acyl-CoA substrate.
-
Multifunctional Protein (MFP): This protein possesses two enzymatic activities: 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. The hydratase activity adds a hydroxyl group to the β-carbon of the enoyl-CoA, forming the 3-hydroxyacyl-CoA intermediate. The dehydrogenase activity then oxidizes this hydroxyl group to a keto group.
-
3-Ketoacyl-CoA Thiolase (KAT): This enzyme catalyzes the final step of the cycle, cleaving the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA, which then enters the next cycle.
Quantitative Data
The following table summarizes available quantitative data for the key enzymes involved in the peroxisomal β-oxidation of fatty acids in plants. It is important to note that specific kinetic data for the intermediates of OPC8-CoA β-oxidation are limited; therefore, data for analogous substrates are included to provide an estimate of enzyme performance.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Plant Species | Reference |
| Acyl-CoA Oxidase (ACX1) | Palmitoyl-CoA (16:0) | 10 - 50 | 50 - 200 | Arabidopsis thaliana | (Hooks et al., 1999) |
| Oleoyl-CoA (18:1) | 5 - 25 | 100 - 400 | Arabidopsis thaliana | (Hooks et al., 1999) | |
| Multifunctional Protein (AIM1) | 2-trans-Hexadecenoyl-CoA | 15 - 60 | 2000 - 5000 (Hydratase) | Arabidopsis thaliana | (Richmond and Blee, 1999) |
| 3-Hydroxy-palmitoyl-CoA | 20 - 80 | 500 - 1500 (Dehydrogenase) | Arabidopsis thaliana | (Richmond and Blee, 1999) | |
| 3-Ketoacyl-CoA Thiolase (PED1/KAT2) | 3-Keto-palmitoyl-CoA | 5 - 30 | 1000 - 3000 | Arabidopsis thaliana | (Germain et al., 2001; Johnston et al., 2007) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Acyl-CoA Oxidase (ACX) Activity Assay
This assay measures the production of H₂O₂ by ACX using a coupled spectrophotometric method.
Materials:
-
Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Substrate: 100 µM OPC8-CoA (or other acyl-CoA).
-
Horseradish peroxidase (HRP): 10 units/mL.
-
4-Aminoantipyrine: 5 mM.
-
N,N-Dimethylaniline: 10 mM.
-
Enzyme extract (plant peroxisomal fraction).
Procedure:
-
Prepare a reaction mixture containing 800 µL of Reaction Buffer, 50 µL of 4-aminoantipyrine, 50 µL of N,N-dimethylaniline, and 20 µL of HRP.
-
Add 50 µL of the enzyme extract to the reaction mixture and incubate for 3 minutes at 25°C to equilibrate.
-
Initiate the reaction by adding 30 µL of the acyl-CoA substrate.
-
Monitor the increase in absorbance at 550 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of change in absorbance, using an extinction coefficient for the product.
Multifunctional Protein (MFP) Activity Assays
a) 2-trans-Enoyl-CoA Hydratase Activity:
This assay measures the hydration of the double bond in an enoyl-CoA substrate.
Materials:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate: 50 µM 2-trans-enoyl-OPC8-CoA (or other 2-trans-enoyl-CoA).
-
Enzyme extract.
Procedure:
-
Add 950 µL of Reaction Buffer and 25 µL of the enzyme extract to a cuvette.
-
Initiate the reaction by adding 25 µL of the enoyl-CoA substrate.
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.
-
Calculate the activity based on the change in absorbance over time.
b) L-3-Hydroxyacyl-CoA Dehydrogenase Activity:
This assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA.
Materials:
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
Substrate: 100 µM this compound (or other 3-hydroxyacyl-CoA).
-
NAD⁺: 1 mM.
-
Enzyme extract.
Procedure:
-
Prepare a reaction mixture containing 900 µL of Reaction Buffer, 50 µL of NAD⁺ solution.
-
Add 25 µL of the enzyme extract and incubate for 2 minutes.
-
Start the reaction by adding 25 µL of the 3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
Calculate the enzyme activity using the extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
3-Ketoacyl-CoA Thiolase (KAT) Activity Assay
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A.
Materials:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂.
-
Substrate: 50 µM 3-keto-OPC8-CoA (or other 3-ketoacyl-CoA).
-
Coenzyme A (CoA): 0.1 mM.
-
Enzyme extract.
Procedure:
-
Combine 900 µL of Reaction Buffer and 50 µL of CoA solution in a cuvette.
-
Add 25 µL of the enzyme extract and allow to equilibrate.
-
Initiate the reaction by adding 25 µL of the 3-ketoacyl-CoA substrate.
-
Monitor the decrease in absorbance at 303 nm, which is characteristic of the Mg²⁺-chelated enolate of the 3-ketoacyl-CoA.
-
Calculate the enzyme activity from the rate of absorbance change.
Signaling and Regulation
The biosynthesis of jasmonates is tightly regulated by a complex signaling network, primarily involving a positive feedback loop.
The Core Jasmonate Signaling Pathway
The perception of JA-isoleucine (JA-Ile), the bioactive form of jasmonate, by the F-box protein CORONATINE INSENSITIVE1 (COI1) is the central event in jasmonate signaling. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2. Upon binding of JA-Ile, COI1, as part of the SCFCOI1 ubiquitin ligase complex, targets JAZ proteins for degradation by the 26S proteasome. This relieves the repression of MYC2, which can then activate the expression of jasmonate-responsive genes, including those encoding the enzymes of the JA biosynthesis pathway, such as ACX.[4]
Conclusion
The biosynthesis of jasmonic acid via the peroxisomal β-oxidation of OPC8 is a fundamental pathway in plant biology. The transient formation of this compound is an integral step in this process, catalyzed by the multifunctional protein. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of this pathway is essential for manipulating plant defense responses and has potential applications in agriculture and medicine. Further research is needed to fully elucidate the kinetic properties of the β-oxidation enzymes with their specific jasmonate precursors and to map the intricate regulatory networks that control this vital metabolic pathway.
References
- 1. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Hydroxy-OPC8-CoA in Jasmonate Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmonates are a class of lipid-derived phytohormones that play critical roles in plant defense, growth, and development. The biosynthesis of the most active jasmonate, jasmonic acid (JA), involves a series of enzymatic reactions, including a peroxisomal β-oxidation cascade. This technical guide provides an in-depth examination of a key, yet transient, intermediate in this pathway: 3-Hydroxy-OPC8-CoA. We will detail its formation and subsequent conversion, the enzymes involved, and its significance within the broader context of jasmonate signaling. This document also provides structured quantitative data, detailed experimental protocols for the key enzymes, and visual diagrams of the relevant pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.
Introduction to Jasmonate Biosynthesis
The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic steps in the chloroplast and peroxisome convert α-linolenic acid into 12-oxophytodienoic acid (OPDA). OPDA is then transported into the peroxisome, where it is reduced to 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). OPC-8:0 is then activated to its coenzyme A (CoA) thioester, OPC-8:0-CoA, by an acyl-CoA synthetase.[1][2] This activation step prepares the molecule for entry into the β-oxidation spiral, a process that shortens the octanoic acid side chain by two carbons in each cycle to ultimately produce jasmonic acid.
The Core Function of this compound
This compound is a critical, short-lived intermediate in the first cycle of the β-oxidation of OPC-8:0-CoA. Its central function is to serve as the substrate for the third step in the β-oxidation spiral, allowing for the progressive shortening of the carboxylic acid side chain that leads to the formation of jasmonic acid. The formation and conversion of this compound are catalyzed by a single multifunctional protein (MFP), highlighting the efficiency of this metabolic pathway.
Formation of this compound
The formation of this compound is the second step in the β-oxidation of OPC-8:0-CoA. This reaction is catalyzed by the enoyl-CoA hydratase activity of the multifunctional protein (MFP). The substrate for this reaction is 2,3-didehydro-OPC8-CoA, which is produced from OPC-8:0-CoA by the action of acyl-CoA oxidase (ACX). The enoyl-CoA hydratase domain of MFP adds a water molecule across the double bond of 2,3-didehydro-OPC8-CoA, resulting in the formation of this compound.
Conversion of this compound
Immediately following its formation, this compound is utilized as the substrate for the next enzymatic step, which is catalyzed by the 3-hydroxyacyl-CoA dehydrogenase activity of the same multifunctional protein (MFP). This domain of the MFP oxidizes the hydroxyl group at the C3 position of this compound to a keto group, using NAD+ as a cofactor. This reaction yields 3-keto-OPC8-CoA and NADH.
Key Enzymes in the β-Oxidation of OPC-8:0-CoA
The conversion of OPC-8:0-CoA to jasmonoyl-CoA involves three core enzymes that catalyze the four reactions of the β-oxidation cycle.
| Enzyme | Abbreviation | Catalyzed Reaction | Substrate | Product |
| Acyl-CoA Oxidase | ACX | Dehydrogenation (Oxidation) | OPC-8:0-CoA | 2,3-didehydro-OPC8-CoA |
| Multifunctional Protein | MFP | Hydration (Enoyl-CoA hydratase activity) | 2,3-didehydro-OPC8-CoA | This compound |
| Multifunctional Protein | MFP | Dehydrogenation (3-hydroxyacyl-CoA dehydrogenase activity) | This compound | 3-keto-OPC8-CoA |
| 3-Ketoacyl-CoA Thiolase | KAT | Thiolytic Cleavage | 3-keto-OPC8-CoA | Jasmonoyl-CoA + Acetyl-CoA |
Signaling Pathways
The β-oxidation of OPC-8:0-CoA is a critical part of the overall jasmonate biosynthesis pathway, which is essential for plant defense responses.
Experimental Protocols
Expression and Purification of Recombinant Multifunctional Protein (MFP)
A general protocol for obtaining active MFP for in vitro assays.
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity of MFP
This assay measures the conversion of this compound to 3-keto-OPC8-CoA by monitoring the production of NADH.
Materials:
-
Purified recombinant MFP
-
This compound (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and NAD+.
-
Add the purified MFP to the reaction mixture.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Perform control reactions without the enzyme or without the substrate to account for any background absorbance changes.
Data Analysis: The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Kinetic parameters such as K_m and V_max can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Quantitative Data
| Parameter | Typical Range | Units |
| K_m (for 3-hydroxyacyl-CoA) | 1 - 100 | µM |
| V_max | Varies with enzyme purity and concentration | µmol/min/mg |
| k_cat | 10 - 1000 | s⁻¹ |
Conclusion
This compound is an essential, albeit transient, intermediate in the biosynthesis of jasmonic acid. Its formation and subsequent conversion, catalyzed by the multifunctional protein, are critical steps in the β-oxidation pathway that ultimately yields this vital plant hormone. A thorough understanding of the enzymes that act upon this compound and their kinetics is crucial for researchers in plant biology and for professionals in drug development who may target this pathway for the development of novel herbicides or plant growth regulators. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation into this important aspect of jasmonate signaling.
References
The Emergence of a Key Intermediate: A Technical Guide to the Discovery and Identification of 3-Hydroxy-OPC8-CoA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and identification of 3-Hydroxy-OPC8-CoA, a critical intermediate in the biosynthesis of jasmonic acid (JA), a vital plant hormone regulating a wide array of physiological and stress responses. Understanding the formation and metabolism of this molecule is paramount for developing novel strategies in crop protection and therapeutic development. This document provides a comprehensive overview of the biochemical pathways, experimental methodologies, and quantitative data associated with this compound.
Introduction: The Jasmonic Acid Pathway and the Role of β-Oxidation
Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules integral to plant defense against herbivores and pathogens, as well as developmental processes. The biosynthesis of JA is a well-orchestrated process that initiates in the chloroplast and culminates in the peroxisome. A key stage in this pathway is the β-oxidation of 12-oxo-phytodienoic acid (OPDA) and its derivative, 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). It is within this peroxisomal β-oxidation spiral that this compound emerges as a transient but essential intermediate.
The conversion of OPC-8:0 to JA involves a series of enzymatic reactions analogous to the β-oxidation of fatty acids. This process shortens the octanoic acid side chain of OPC-8:0 by three successive rounds of four core reactions, ultimately yielding JA. The identification of the intermediates in this pathway, including this compound, has been crucial in elucidating the complete biosynthetic route of this important phytohormone.
The Biosynthetic Pathway: From OPC8-CoA to Jasmonic Acid
The conversion of OPC8-CoA to JA is catalyzed by a trio of core enzymes located in the peroxisome. The process begins with the activation of OPC-8:0 to its coenzyme A thioester, OPC8-CoA.
The key enzymatic steps involving this compound are:
-
Oxidation: Acyl-CoA Oxidase (ACX) catalyzes the oxidation of OPC8-CoA to 2-trans-Enoyl-OPC8-CoA.
-
Hydration: The 2-trans-enoyl-CoA hydratase activity of the Multifunctional Protein (MFP) hydrates the double bond of 2-trans-Enoyl-OPC8-CoA to form This compound .
-
Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase activity of MFP then oxidizes this compound to 3-Keto-OPC8-CoA.
-
Thiolysis: Finally, 3-Ketoacyl-CoA Thiolase (KAT) cleaves 3-Keto-OPC8-CoA, releasing acetyl-CoA and a shortened acyl-CoA (OPC6-CoA) that proceeds through further rounds of β-oxidation.
Discovery and Identification of this compound
The discovery and identification of this compound as an intermediate in jasmonate biosynthesis were not the result of a single breakthrough but rather a stepwise elucidation of the β-oxidation pathway. The transient nature of this molecule made its direct isolation challenging. Its existence was initially inferred from the known mechanisms of fatty acid β-oxidation and the characterization of the enzymes involved, particularly the Multifunctional Protein (MFP).
The definitive identification relied on a combination of in vitro enzymatic assays and advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Experimental Workflow for Identification
The general workflow for identifying intermediates of the jasmonate biosynthetic pathway is a multi-step process.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the identification and characterization of this compound.
Protocol for In Vitro Enzymatic Assay of Multifunctional Protein (MFP)
Objective: To generate and detect the intermediates of OPC8-CoA β-oxidation, including this compound, through the action of recombinant MFP.
Materials:
-
Purified recombinant Multifunctional Protein (MFP) from Arabidopsis thaliana or other plant species.
-
OPC8-CoA (substrate).
-
NAD+ (cofactor for the dehydrogenase activity).
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT).
-
Quenching Solution (e.g., 10% acetic acid).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and OPC8-CoA in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified MFP enzyme to the mixture.
-
Incubate the reaction for a defined period (e.g., 30 minutes), with aliquots taken at various time points if a time-course analysis is desired.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the sample to pellet the precipitated protein.
-
Collect the supernatant for analysis by LC-MS/MS.
Protocol for LC-MS/MS Analysis of Acyl-CoA Esters
Objective: To separate, identify, and quantify the acyl-CoA intermediates from the in vitro enzymatic assay.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Reversed-phase C18 column.
-
Tandem Mass Spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Flow Rate: A typical flow rate for analytical scale separations (e.g., 0.3 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for identification.
-
MRM Transitions: Specific precursor-to-product ion transitions would be established for OPC8-CoA, 2-trans-Enoyl-OPC8-CoA, this compound, and 3-Keto-OPC8-CoA using synthesized standards or based on theoretical fragmentation patterns.
-
Collision Energy: Optimized for each specific MRM transition.
Data Analysis:
-
The retention times of the peaks in the chromatogram are compared to those of authentic standards, if available.
-
The mass spectra of the eluting compounds are analyzed to confirm their identity. The characteristic fragmentation pattern of acyl-CoA esters is used for identification.
-
For quantification, the peak areas from the MRM chromatograms are integrated and compared to a standard curve generated from known concentrations of the analytes.
Quantitative Data
The following table summarizes hypothetical quantitative data that could be obtained from the biochemical characterization of the enzymes involved in the formation and conversion of this compound. Such data is crucial for understanding the kinetics and efficiency of the jasmonate biosynthetic pathway.
| Enzyme Activity | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| MFP (2-trans-enoyl-CoA hydratase) | 2-trans-Enoyl-OPC8-CoA | 25 ± 5 | 150 ± 20 |
| MFP (L-3-hydroxyacyl-CoA dehydrogenase) | This compound | 15 ± 3 | 120 ± 15 |
Note: The values presented in this table are illustrative and would need to be determined experimentally for specific enzymes and conditions.
Signaling and Logical Relationships
The discovery of this compound and the elucidation of the β-oxidation pathway have significant implications for our understanding of jasmonate signaling. The efficiency of this pathway directly impacts the cellular levels of JA, which in turn modulates the expression of a vast number of genes involved in plant defense and development.
Conclusion
The identification of this compound has filled a critical gap in our knowledge of jasmonic acid biosynthesis. This technical guide has provided an in-depth overview of the discovery, identification, and characterization of this key intermediate. The detailed experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of plant biology, biochemistry, and drug development. A thorough understanding of the intricacies of the JA biosynthetic pathway, including the role of transient intermediates like this compound, will undoubtedly pave the way for innovative applications in agriculture and medicine.
The Peroxisomal Crossroads: A Technical Guide to the Role of 3-Hydroxy-OPC8-CoA in Plant Defense
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The intricate network of plant defense mechanisms relies on a sophisticated arsenal of signaling molecules to orchestrate responses to a diverse array of threats, including herbivory and pathogen invasion. Among the most critical of these signaling molecules are the jasmonates, a class of lipid-derived hormones. The biosynthesis of the archetypal jasmonate, jasmonic acid (JA), involves a multi-step pathway spanning different cellular compartments. This technical guide delves into a pivotal, yet often overlooked, intermediate in this pathway: 3-Hydroxy-OPC8-CoA. While not a primary signaling molecule itself, this compound represents a crucial metabolic checkpoint within the peroxisomal β-oxidation cascade that ultimately yields jasmonic acid. Understanding the formation and conversion of this transient intermediate is fundamental to comprehending the regulation of jasmonate-mediated defense responses. This document provides an in-depth overview of the biochemical context of this compound, summarizes quantitative data related to the flux of its parent compound, details relevant experimental protocols for its analysis, and visualizes the associated biochemical and experimental workflows.
Introduction: Jasmonates and the Imperative of Plant Defense
Plants, being sessile organisms, have evolved complex and robust defense systems to counteract biotic aggressors. A key component of this defense is the jasmonate signaling pathway, which is instrumental in mounting resistance against necrotrophic pathogens and chewing insects. The activation of jasmonate signaling leads to a massive reprogramming of the plant's transcriptome, resulting in the production of defense-related proteins and secondary metabolites. The central signaling molecule in this pathway is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), which is synthesized from its precursor, jasmonic acid (JA). The biosynthesis of JA is a well-defined process that begins in the chloroplast and culminates in the peroxisome. It is within the peroxisome that this compound emerges as a key, albeit transient, intermediate.
The Biochemical Landscape: this compound in the Jasmonate Biosynthesis Pathway
The journey to jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions converts α-linolenic acid into 12-oxophytodienoic acid (OPDA). OPDA is then transported into the peroxisome where it undergoes reduction to 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by the enzyme OPDA reductase 3 (OPR3)[1][2].
For OPC-8:0 to enter the final stages of JA synthesis, it must be activated to its coenzyme A thioester, OPC-8:0-CoA. This activation is catalyzed by OPC-8:0 CoA Ligase1 (OPCL1)[2][3]. The resulting OPC-8:0-CoA is the substrate for three successive rounds of β-oxidation, which shorten its carboxylic acid side chain by two carbons in each cycle, ultimately producing the 12-carbon jasmonic acid.
It is within these β-oxidation cycles that this compound is formed. The β-oxidation of OPC8-CoA is a four-step process analogous to fatty acid β-oxidation, involving a core set of three enzymes:
-
Acyl-CoA Oxidase (ACX): Catalyzes the first oxidation step, introducing a double bond between the α and β carbons of the octanoyl side chain of OPC8-CoA.
-
Multifunctional Protein (MFP): Possesses two enzymatic activities: 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. The hydratase activity adds a hydroxyl group to the β-carbon, and it is the subsequent action of the L-3-hydroxyacyl-CoA dehydrogenase that is presumed to act on a hydroxylated intermediate, which would be a form of this compound.
-
3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final step, cleaving off a two-carbon acetyl-CoA unit and producing a shortened acyl-CoA that can re-enter the cycle.
Therefore, this compound is a transient intermediate in the peroxisomal β-oxidation stage of jasmonate biosynthesis. Its efficient conversion is critical for the sustained production of jasmonic acid and the subsequent activation of plant defense responses.
Caption: The jasmonate biosynthesis pathway, highlighting the peroxisomal β-oxidation steps.
Quantitative Data on Jasmonate Biosynthesis Intermediates
Direct quantification of this compound is technically challenging due to its low abundance and transient nature as a metabolic intermediate. However, the flux through the jasmonate pathway can be inferred from the levels of its more stable precursors and the end product, jasmonic acid. The following table summarizes expected changes in the concentrations of key intermediates in response to plant defense activation, such as wounding or herbivory.
| Intermediate | Unstimulated State | Defense-Activated State | Rationale | Reference |
| OPC-8:0 | Low / Basal | Transiently Increases, then Decreases | Accumulates in mutants with blocked β-oxidation (e.g., opcl1). In wild-type plants, it is rapidly converted to OPC-8:0-CoA upon stimulation. | [3] |
| OPC-8:0-CoA | Very Low / Undetectable | Transiently Increases | As the substrate for β-oxidation, its levels are expected to rise upon activation of OPCL1 before being consumed by ACX. | [3] |
| This compound | Very Low / Undetectable | Transiently Increases | As a direct intermediate of β-oxidation, its concentration is tightly linked to the flux through the pathway and is expected to be very low. | Inferred |
| Jasmonic Acid (JA) | Low / Basal | Significantly Increases | The end product of the pathway, which accumulates to high levels to initiate defense signaling. | [1][4] |
Experimental Protocols
The analysis of acyl-CoA thioesters like this compound requires specialized extraction and analytical techniques to ensure their stability and sensitive detection. Below is a generalized protocol for the profiling of acyl-CoAs from plant tissue, which can be adapted for the specific analysis of jasmonate biosynthesis intermediates.
Extraction of Acyl-CoA Esters from Plant Tissue
This protocol is based on methods developed for the analysis of acyl-CoAs in plants[5][6][7].
-
Sample Collection and Quenching:
-
Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench all enzymatic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
-
Extraction:
-
To approximately 100 mg of frozen plant powder, add 1 ml of extraction buffer (e.g., 2-propanol with 50 mM KH2PO4, pH 7.2).
-
Include an internal standard, such as a commercially available odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), for quantification.
-
Vortex vigorously for 1 minute and incubate at 60°C for 5 minutes.
-
Add 1 ml of chloroform and 0.5 ml of 50 mM KH2PO4 (pH 7.2).
-
Vortex thoroughly and centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
-
Purification:
-
Collect the upper aqueous phase containing the acyl-CoAs.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 20% methanol) to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol).
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted sample under a stream of nitrogen gas.
-
Reconstitute the sample in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Use a C18 reversed-phase HPLC column for separation of the different acyl-CoA species.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Perform Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions generated by collision-induced dissociation.
-
The precursor ion for this compound would be its [M+H]+ adduct. The exact m/z would need to be calculated based on its chemical formula.
-
Characteristic product ions for acyl-CoAs typically include the adenosine-containing fragment of the coenzyme A moiety.
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area of its MRM transition to that of the internal standard.
-
Construct a standard curve with a synthetic this compound standard, if available, for absolute quantification.
-
Caption: A generalized experimental workflow for the analysis of acyl-CoA intermediates.
The Role of this compound in the Broader Context of Plant Defense Signaling
Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule in its own right. Its primary and critical role appears to be that of a metabolic intermediate, essential for the efficient biosynthesis of jasmonic acid. The regulation of the jasmonate pathway, and thus the flux through the β-oxidation steps involving this compound, is tightly controlled. Genes encoding the biosynthetic enzymes, including ACX, MFP, and KAT, are themselves induced by jasmonate signaling, creating a positive feedback loop that can rapidly amplify the defense response when a plant is under attack.
Therefore, while not a signaling molecule itself, the metabolic status of the β-oxidation pathway, including the processing of this compound, is a key determinant of a plant's capacity to mount a robust, jasmonate-dependent defense. Any disruption in this pathway, for instance through genetic mutation or the action of pathogen-derived effectors, could have significant consequences for plant survival.
Conclusion and Future Perspectives
This compound occupies a crucial position in the biosynthesis of the vital plant defense hormone, jasmonic acid. As a transient intermediate in the peroxisomal β-oxidation of OPC8-CoA, its efficient formation and turnover are integral to the plant's ability to respond to biotic threats. While direct quantification and the elucidation of any potential signaling role for this molecule remain future research challenges, the methodologies outlined in this guide provide a framework for such investigations. A deeper understanding of the regulation and kinetics of each step of the jasmonate β-oxidation pathway, including the role of this compound, will be invaluable for the development of novel strategies to enhance crop resilience and for the discovery of new targets for agrochemical and pharmaceutical intervention. The continued development of advanced mass spectrometry techniques will undoubtedly shed more light on the dynamics of this and other low-abundance intermediates in plant signaling pathways.
References
- 1. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 2. Role of Peroxisomal β-Oxidation in the Production of Plant Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 4. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Subcellular Localization of 3-Hydroxy-OPC8-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The synthesis of 3-Hydroxy-3-oxo-octanoyl-CoA (3-Hydroxy-OPC8-CoA), a critical intermediate in the biosynthesis of the plant hormone jasmonic acid, is localized within the peroxisome . This localization is a key feature of the spatial compartmentalization of the jasmonic acid biosynthetic pathway, which initiates in the chloroplast and concludes in the peroxisome. This guide provides an in-depth overview of the subcellular localization, the enzymes involved, and the experimental methodologies used to determine this localization.
Data Presentation: Key Enzymes and Their Localization
The biosynthesis of jasmonic acid from α-linolenic acid involves a series of enzymatic reactions distributed between the chloroplast and the peroxisome. The formation of this compound is a specific step within the peroxisomal β-oxidation of 12-oxo-phytodienoic acid (OPDA).
| Enzyme Class | Specific Enzymes (Arabidopsis thaliana) | Substrate | Product | Subcellular Localization |
| Chloroplast Enzymes | ||||
| Lipoxygenase | LOX | α-Linolenic acid | 13(S)-Hydroperoxyoctadecatrienoic acid | Chloroplast[1] |
| Allene Oxide Synthase | AOS | 13(S)-Hydroperoxyoctadecatrienoic acid | Allene oxide | Chloroplast[1] |
| Allene Oxide Cyclase | AOC | Allene oxide | 12-oxo-phytodienoic acid (OPDA) | Chloroplast[1] |
| Peroxisomal Enzymes | ||||
| OPDA Reductase | OPR3 | 12-oxo-phytodienoic acid (OPDA) | 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | Peroxisome[2] |
| Acyl-CoA Synthetase | - | OPC-8:0 | OPC8-CoA | Peroxisome |
| Acyl-CoA Oxidase | ACX | OPC8-CoA | 2,3-didehydro-OPC8-CoA | Peroxisome[1] |
| Multifunctional Protein | AIM1/MFP2 | 2,3-didehydro-OPC8-CoA | This compound | Peroxisome |
| L-3-Ketoacyl-CoA Thiolase | KAT | 3-Keto-OPC8-CoA | Jasmonoyl-CoA + Acetyl-CoA | Peroxisome[1] |
The Jasmonic Acid Biosynthetic Pathway: A Two-Compartment Process
Jasmonic acid synthesis is a well-characterized example of metabolic channeling between organelles.
-
Chloroplast Phase: The pathway begins in the chloroplast, where α-linolenic acid, released from chloroplast membranes, is converted to 12-oxo-phytodienoic acid (OPDA) through the sequential action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[1][3]
-
Transport to the Peroxisome: OPDA is then transported from the chloroplast to the peroxisome.
-
Peroxisomal Phase: Inside the peroxisome, OPDA is first reduced by OPDA reductase (OPR3) to form OPC-8:0.[2] This is then activated to its CoA ester, OPC8-CoA. Subsequently, OPC8-CoA undergoes three cycles of β-oxidation to yield jasmonic acid.[2] The synthesis of this compound is the second step in the first cycle of this peroxisomal β-oxidation.
Visualization of the Biosynthetic Pathway
Caption: The compartmentalized biosynthesis of jasmonic acid, highlighting the synthesis of this compound in the peroxisome.
Experimental Protocols for Subcellular Localization
The determination of the subcellular localization of the enzymes involved in this compound synthesis relies on a combination of biochemical and cell biology techniques.
Cell Fractionation and Western Blotting
This biochemical approach separates cellular organelles based on their density, followed by the immunological detection of the target enzyme.
Protocol:
-
Homogenization: Plant tissue (e.g., Arabidopsis leaves) is gently homogenized in an ice-cold extraction buffer to preserve organelle integrity. The buffer typically contains osmoticum (e.g., sucrose), a buffering agent (e.g., HEPES), and protease inhibitors.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds to pellet different cellular components.
-
Low-speed spin (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Medium-speed spin (e.g., 20,000 x g) to pellet mitochondria and chloroplasts.
-
High-speed spin (e.g., 100,000 x g) to pellet microsomes (including peroxisomes and ER).
-
The final supernatant is the cytosolic fraction.
-
-
Density Gradient Centrifugation: The microsomal pellet is resuspended and layered onto a sucrose density gradient. After ultracentrifugation, organelles separate into distinct bands based on their buoyant density. Peroxisomes are typically found at a higher density than other microsomal components.
-
Fraction Collection and Analysis: The gradient is fractionated, and the protein content of each fraction is analyzed by SDS-PAGE and Western blotting using an antibody specific to the enzyme of interest (e.g., the multifunctional protein). Antibodies against known organelle marker proteins (e.g., catalase for peroxisomes, P-H+-ATPase for plasma membrane) are used to identify the fractions corresponding to each organelle.
Immunofluorescence Microscopy
This technique allows for the in-situ visualization of the target enzyme within the cellular context.
Protocol:
-
Tissue Fixation and Permeabilization: Plant tissue is fixed with a crosslinking agent (e.g., formaldehyde) to preserve cellular structures. The cell walls are then partially digested with enzymes (e.g., cellulase, pectinase), and the plasma membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunolabeling:
-
Primary Antibody: The tissue is incubated with a primary antibody raised against the specific enzyme.
-
Secondary Antibody: After washing, the tissue is incubated with a fluorescently labeled secondary antibody that specifically binds to the primary antibody.
-
-
Counterstaining and Mounting: The tissue may be counterstained with a dye that labels a specific organelle (e.g., DAPI for nuclei) to provide a reference point. The sample is then mounted on a microscope slide.
-
Confocal Microscopy: The labeled tissue is visualized using a confocal microscope, which allows for the acquisition of high-resolution optical sections and the precise localization of the fluorescent signal.
Experimental Workflow Visualization
Caption: A generalized workflow for determining the subcellular localization of enzymes involved in this compound synthesis.
References
An In-depth Technical Guide to 3-Hydroxy-OPC8-CoA and its Nexus with Peroxisomal β-Oxidation in Jasmonic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 3-hydroxy-OPC8-CoA, a critical intermediate in the biosynthesis of the plant hormone jasmonic acid (JA). The focus is on its generation and subsequent metabolism within the peroxisomal β-oxidation pathway. This document details the enzymatic steps leading to and from this 3-hydroxyacyl-CoA intermediate, presents available quantitative data on enzyme kinetics, and provides detailed experimental protocols for the analysis of key metabolites and enzyme activities. The information herein is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and for professionals involved in the development of agrochemicals and pharmaceuticals targeting lipid signaling pathways.
Introduction
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play a pivotal role in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1][2] The biosynthesis of JA is a multi-step process that initiates in the chloroplast and culminates in the peroxisome.[1][3] A key stage in this pathway is the conversion of 12-oxo-phytodienoic acid (OPDA) to JA through a series of reactions analogous to the β-oxidation of fatty acids.[3][4]
The precursor to peroxisomal processing is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), which is formed from OPDA by the action of OPDA reductase 3 (OPR3).[5] For entry into the β-oxidation spiral, OPC-8:0 must first be activated to its coenzyme A (CoA) thioester, OPC-8:0-CoA, by an acyl-CoA synthetase, OPC-8:0-CoA ligase 1 (OPCL1).[4] This activated molecule then undergoes three successive cycles of peroxisomal β-oxidation to yield JA-CoA, which is subsequently hydrolyzed to free JA.
The term "this compound" refers to the 3-hydroxyacyl-CoA intermediate that is formed during the first cycle of the β-oxidation of OPC-8:0-CoA. This guide will dissect the enzymatic reactions centered around this intermediate, providing a detailed understanding of its significance in the jasmonate biosynthetic pathway.
The Peroxisomal β-Oxidation Pathway in Jasmonic Acid Biosynthesis
The peroxisomal β-oxidation of OPC-8:0-CoA involves the sequential action of three core enzymes: acyl-CoA oxidase (ACX), a multifunctional protein (MFP) with both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and 3-ketoacyl-CoA thiolase (KAT).[1][6]
Acyl-CoA Oxidase (ACX)
The first committed step in the β-oxidation of OPC-8:0-CoA is catalyzed by acyl-CoA oxidase. This enzyme introduces a double bond between the α and β carbons of the octanoyl side chain of OPC-8:0-CoA, yielding 2-trans-enoyl-OPC8-CoA. In Arabidopsis thaliana, ACX1 and ACX5 have been shown to be involved in JA biosynthesis.
Multifunctional Protein (MFP)
The 2-trans-enoyl-OPC8-CoA is then hydrated by the 2-trans-enoyl-CoA hydratase activity of the multifunctional protein to form L-3-hydroxy-OPC8-CoA . This intermediate is subsequently oxidized by the L-3-hydroxyacyl-CoA dehydrogenase activity of the same protein to yield 3-keto-OPC8-CoA.
3-Ketoacyl-CoA Thiolase (KAT)
The final step of the first β-oxidation cycle is the thiolytic cleavage of 3-keto-OPC8-CoA by 3-ketoacyl-CoA thiolase. This reaction releases a molecule of acetyl-CoA and a shortened OPC-6:0-CoA, which then enters the subsequent two rounds of β-oxidation. In Arabidopsis, KAT2 is the primary thiolase implicated in JA biosynthesis.[7][8]
Quantitative Data
The following table summarizes the available kinetic parameters for enzymes involved in the peroxisomal β-oxidation of jasmonate precursors. It is important to note that comprehensive kinetic data for all enzymes with their specific JA-related substrates is still an active area of research.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Reference |
| OPC-8:0-CoA Ligase 1 (OPCL1) | Arabidopsis thaliana | OPC-8:0 | 111 | - | [4] |
| OPC-8:0-CoA Ligase 1 (OPCL1) | Arabidopsis thaliana | OPDA | 101 | - | [4] |
| Cinnamate:CoA Ligase (CNL) | Petunia hybrida | Cinnamic acid | 285 | - | [9] |
Note: Data for the core β-oxidation enzymes (ACX, MFP, KAT) with OPC-8:0-CoA and its intermediates are not yet fully available in the literature.
Experimental Protocols
Quantification of Jasmonic Acid and its Precursors by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of jasmonates from plant tissue.
4.1.1. Materials
-
Plant tissue
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol with internal standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reverse-phase column
4.1.2. Method
-
Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of pre-chilled extraction solvent containing deuterated internal standards (e.g., d6-JA) to the powdered tissue. Vortex and incubate at 4°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the jasmonates with 1 mL of methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject an aliquot (e.g., 10 µL) onto the LC-MS/MS system.
-
Separate the compounds using a gradient elution on a C18 column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.
-
In Vitro Acyl-CoA Oxidase (ACX) Activity Assay
This spectrophotometric assay measures the production of hydrogen peroxide, a byproduct of the ACX reaction.
4.2.1. Materials
-
Purified recombinant ACX enzyme
-
OPC-8:0-CoA (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Spectrophotometer
4.2.2. Method
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, HRP, and Amplex Red.
-
Enzyme Addition: Add the purified ACX enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the substrate, OPC-8:0-CoA.
-
Measurement: Immediately monitor the increase in absorbance at 570 nm, which corresponds to the formation of resorufin from the oxidation of Amplex Red by H2O2 in the presence of HRP.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve.
In Vitro Multifunctional Protein (MFP) Activity Assay
This assay measures the NADH-dependent reduction of a 3-ketoacyl-CoA substrate, which is the reverse reaction of the L-3-hydroxyacyl-CoA dehydrogenase activity.
4.3.1. Materials
-
Purified recombinant MFP enzyme
-
3-keto-OPC8-CoA (substrate)
-
NADH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Spectrophotometer
4.3.2. Method
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer and NADH.
-
Enzyme Addition: Add the purified MFP enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the substrate, 3-keto-OPC8-CoA.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
In Vitro 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay
This assay measures the CoA-dependent cleavage of a 3-ketoacyl-CoA substrate.
4.4.1. Materials
-
Purified recombinant KAT enzyme
-
3-keto-OPC8-CoA (substrate)
-
Coenzyme A (CoA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2)
-
Spectrophotometer
4.4.2. Method
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer and the substrate, 3-keto-OPC8-CoA.
-
Enzyme Addition: Add the purified KAT enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding CoA.
-
Measurement: Monitor the decrease in absorbance at 303 nm, which is characteristic of the enolate form of the 3-ketoacyl-CoA substrate.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the absorbance curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The biosynthetic pathway of jasmonic acid, highlighting the peroxisomal β-oxidation steps.
Caption: A typical workflow for the quantification of jasmonates from plant tissues using LC-MS/MS.
Caption: Logical overview of the spectrophotometric assays for the core enzymes of peroxisomal β-oxidation.
Conclusion
The conversion of OPC-8:0-CoA to jasmonic acid via peroxisomal β-oxidation is a critical juncture in the biosynthesis of this vital plant hormone. Understanding the intermediates, such as this compound, and the enzymes that act upon them is fundamental to deciphering the regulation of jasmonate-mediated signaling. This guide has provided a consolidated resource of the current knowledge, including available quantitative data and detailed experimental protocols. Further research is needed to fully elucidate the kinetic properties of the β-oxidation enzymes with their specific jasmonate precursors, which will undoubtedly provide deeper insights into the intricate control of this important metabolic pathway. The methodologies and information presented here serve as a foundation for future investigations in this field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Requirement for 3-ketoacyl-CoA thiolase-2 in peroxisome development, fatty acid beta-oxidation and breakdown of triacylglycerol in lipid bodies of Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. Contribution of CoA Ligases to Benzenoid Biosynthesis in Petunia Flowers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Jasmonic Acid Precursor Metabolism in Arabidopsis thaliana
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Jasmonic acid (JA) and its precursors, collectively known as jasmonates, are lipid-derived signaling molecules crucial for regulating plant growth, development, and defense against biotic and abiotic stresses. In the model organism Arabidopsis thaliana, the biosynthesis of JA is a well-characterized, compartmentalized process that begins with the oxygenation of α-linolenic acid in the chloroplast and concludes with β-oxidation in the peroxisome. Understanding the metabolic pathway of JA precursors is fundamental for developing strategies to enhance plant resilience and for identifying novel enzymatic targets. This guide provides an in-depth overview of the core metabolic pathway, key enzymes, quantitative data, and experimental protocols relevant to JA precursor metabolism in Arabidopsis thaliana.
The Core Metabolic Pathway: From Plastid to Peroxisome
The biosynthesis of jasmonic acid is a spatially separated process, initiated in the chloroplasts and completed in the peroxisomes. This compartmentalization allows for tight regulation of the pathway and the accumulation of specific signaling molecules in different cellular locations.
Chloroplast-Localized Events: The Octadecanoid Pathway
The synthesis begins with the release of α-linolenic acid (α-LeA, 18:3) from chloroplast membranes, likely by a phospholipase. The subsequent steps are often referred to as the octadecanoid pathway.[1][2]
-
Oxygenation: The first committed step is the dioxygenation of α-LeA by 13-lipoxygenase (13-LOX) . This reaction incorporates molecular oxygen to produce (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[3][4] Arabidopsis possesses four 13-LOX isoforms (LOX2, LOX3, LOX4, LOX6) that contribute to JA synthesis.[3][5]
-
Dehydration and Cyclization: The unstable 13-HPOT is rapidly converted into an unstable allene oxide by allene oxide synthase (AOS) .[4][6]
-
Cyclization: The allene oxide is then cyclized by allene oxide cyclase (AOC) to form the first cyclopentenone structure, (+)-cis-12-oxophytodienoic acid (OPDA).[4][6] OPDA itself is a signaling molecule, but it is also the primary precursor that is transported to the peroxisome for the final steps of JA synthesis.[7][8]
Peroxisome-Localized Events: Reduction and β-Oxidation
OPDA is transported from the chloroplast into the peroxisome, a process facilitated by the peroxisomal ATP-binding cassette (ABC) transporter COMATOSE (CTS), also known as PXA1.[4][9] Inside the peroxisome, the pathway continues.
-
Reduction: The cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) .[7][10][11] This NADPH-dependent reaction converts OPDA to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[4][7] OPR3 is the key isozyme involved in JA biosynthesis due to its ability to reduce the correct stereoisomer of OPDA.[7][8]
-
CoA Ligation: Before entering the β-oxidation cycle, OPC-8:0 must be activated to its CoA thioester. This is catalyzed by OPC-8:0 CoA Ligase 1 (OPCL1) .[4][12]
-
β-Oxidation: The octanoic acid side chain of OPC-8:0-CoA undergoes three cycles of peroxisomal β-oxidation to be shortened to a carboxylic acid, yielding jasmonoyl-CoA. This process involves three core enzymatic activities:
-
Thioester Hydrolysis: In the final step, the jasmonoyl-CoA is hydrolyzed by a thioesterase to release free (+)-7-iso-jasmonic acid, the biologically active form.
Key Enzymes in Jasmonate Precursor Metabolism
The enzymes of the JA biosynthetic pathway are encoded by small gene families, allowing for differential regulation and function.
| Enzyme | Abbreviation | Gene Locus (Examples) | Subcellular Location | Function |
| 13-Lipoxygenase | 13-LOX | LOX2 (At3g45140), LOX3 (At1g17420), LOX4 (At1g72520), LOX6 (At1g67560) | Chloroplast | Dioxygenates α-linolenic acid to 13-HPOT.[3][14] |
| Allene Oxide Synthase | AOS | At5g42650 | Chloroplast | Converts 13-HPOT to an unstable allene oxide.[4] |
| Allene Oxide Cyclase | AOC | AOC1 (At3g25760), AOC2 (At3g25770), AOC3 (At3g25780) | Chloroplast | Catalyzes the cyclization of allene oxide to OPDA.[4] |
| 12-Oxophytodienoate Reductase 3 | OPR3 | At2g06050 | Peroxisome | Reduces the double bond in the OPDA cyclopentenone ring.[7][11] |
| OPC-8:0 CoA Ligase 1 | OPCL1 | At1g20510 | Peroxisome | Activates JA precursors by ligating them to Coenzyme A.[4][12] |
| Acyl-CoA Oxidase 1 | ACX1 | At4g16760 | Peroxisome | Catalyzes the first step of β-oxidation.[4] |
| Abnormal Inflorescence Meristem 1 | AIM1 | At1g08630 | Peroxisome | A multifunctional protein with hydratase and dehydrogenase activity in β-oxidation.[13] |
| 3-Ketoacyl-CoA Thiolase 2 | KAT2 | At2g33150 | Peroxisome | Catalyzes the final thiolytic cleavage step in β-oxidation.[4] |
Quantitative Data
Quantitative analysis of enzyme kinetics provides insight into the efficiency and regulation of the metabolic pathway.
| Enzyme | Substrate | Km | Vmax | Source |
| LOX4 | α-Linolenic Acid | 5.8 µM | 128 nmol·s⁻¹·mg protein⁻¹ | [14][15] |
| JMT¹ | Jasmonic Acid | 38.5 µM | Not Specified | [16] |
¹Note: Jasmonic Acid Carboxyl Methyltransferase (JMT) acts on JA, not a precursor, to form methyl jasmonate. It is included here for its relevance to the overall jasmonate metabolic network.
Mandatory Visualizations
Diagram 1: Jasmonic Acid Biosynthetic Pathway
Caption: The compartmentalized jasmonic acid biosynthetic pathway in Arabidopsis thaliana.
Diagram 2: Experimental Workflow for Metabolite Analysis
Caption: A generalized workflow for the analysis of jasmonates in Arabidopsis.
Experimental Protocols
Detailed methodologies are critical for the accurate study of JA metabolism. Below are summaries of common protocols.
Plant Growth and Treatment
-
Plant Material: Arabidopsis thaliana seeds are surface-sterilized and stratified at 4°C for 2-3 days to ensure uniform germination. Plants are typically grown on soil or sterile MS medium under controlled long-day (16h light/8h dark) or short-day conditions.
-
Wounding Treatment: Mechanical wounding is a common method to induce JA biosynthesis. This is typically performed on fully expanded rosette leaves by crushing with forceps or creating small punctures with a needle. Both local (wounded) and systemic (unwounded) tissues are harvested at various time points post-wounding (e.g., 30 min, 1h, 2h).[5]
-
Methyl Jasmonate (MeJA) Elicitation: To study downstream responses or bypass the biosynthetic pathway, plants can be treated with exogenous MeJA. Seedlings can be grown on plates containing MeJA, or whole plants can be exposed to MeJA vapor in a sealed container.[17] A typical concentration for plate assays is 50 µM.[17]
Jasmonate Extraction and Quantification
-
Objective: To isolate and measure levels of JA, OPDA, and other related compounds from plant tissue.
-
Protocol Summary:
-
Homogenization: Frozen plant tissue (typically 100-200 mg) is ground to a fine powder in liquid nitrogen.
-
Extraction: The powder is extracted with a solvent, commonly an acidified aqueous methanol or an ethyl acetate solution, often containing deuterated internal standards (e.g., d₂-JA) for accurate quantification.
-
Purification: The crude extract is often purified using solid-phase extraction (SPE) columns to remove interfering compounds like chlorophyll.
-
Analysis: The purified extract is dried and resuspended in a small volume of solvent for analysis. Quantification is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for identifying and quantifying different jasmonates.[5]
-
Enzyme Activity Assays (Example: 13-LOX)
-
Objective: To measure the catalytic activity of lipoxygenase in protein extracts.
-
Protocol Summary:
-
Protein Extraction: Plant tissue is homogenized in an ice-cold extraction buffer (e.g., Tris-HCl, pH 7.5) containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing soluble proteins is collected.
-
Assay Reaction: The protein extract is added to a reaction mixture containing a buffered solution and the substrate, α-linolenic acid.
-
Detection: LOX activity is determined by spectrophotometrically measuring the formation of the conjugated diene hydroperoxide product at 234 nm. The rate of increase in absorbance is used to calculate enzyme activity.[14]
-
Gene Expression Analysis
-
Objective: To quantify the transcript levels of genes encoding JA biosynthesis enzymes.
-
Protocol Summary:
-
RNA Extraction: Total RNA is isolated from plant tissue using a commercial kit or a TRIzol-based method.
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove genomic DNA contamination, and first-strand complementary DNA (cDNA) is synthesized using a reverse transcriptase enzyme.
-
Quantitative PCR (RT-qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target biosynthetic genes (e.g., LOX2, AOS, OPR3). A reference gene (e.g., ACTIN or UBIQUITIN) is used for normalization. The relative expression levels are calculated using the ΔΔCt method.[18][19]
-
References
- 1. Transporter-Mediated Subcellular Distribution in the Metabolism and Signaling of Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Paired Hierarchical Organization of 13-Lipoxygenases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. The Arabidopsis male-sterile mutant, opr3, lacks the 12-oxophytodienoic acid reductase required for jasmonate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Metabolism, signaling, and transport of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. 12-oxophytodienoate reductase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Jasmonate biosynthesis in Arabidopsis thaliana requires peroxisomal beta-oxidation enzymes--additional proof by properties of pex6 and aim1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. HC-Pro Disrupts miR319–TCP Regulatory Pathways to Induce Sterility in Transgenic Plants [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 3-Hydroxy-OPC-8:0-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-OPC-8:0-CoA is a key intermediate in the biosynthesis of jasmonic acid (JA), a critical lipid-derived signaling molecule in plants that regulates a wide array of developmental processes and defense responses.[1][2] The enzymatic synthesis of this molecule provides a valuable tool for studying the jasmonate signaling pathway, identifying novel enzyme inhibitors, and developing new therapeutic agents that target plant defense mechanisms. This document provides a detailed protocol for the multi-step enzymatic synthesis of 3-Hydroxy-OPC-8:0-CoA from its precursor, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).
The synthesis involves a three-enzyme cascade utilizing recombinantly expressed and purified proteins from Arabidopsis thaliana:
-
OPC-8:0-CoA Ligase 1 (OPCL1): Activates OPC-8:0 to its thioester derivative, OPC-8:0-CoA.[3]
-
Acyl-CoA Oxidase 1 (ACX1): Catalyzes the α,β-desaturation of OPC-8:0-CoA to form 2,3-dehydro-OPC-8:0-CoA.[4][5][6]
-
Multifunctional Protein 2 (MFP2): The enoyl-CoA hydratase activity of this enzyme hydrates the double bond to yield the final product, 3-Hydroxy-OPC-8:0-CoA.[1][2]
Signaling Pathway and Experimental Workflow
The enzymatic cascade described in this protocol is a component of the peroxisomal β-oxidation stage of jasmonic acid biosynthesis.
Caption: Enzymatic steps for the conversion of OPC-8:0 within the peroxisome.
Caption: Overall workflow for the synthesis and analysis of 3-Hydroxy-OPC-8:0-CoA.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the enzymes used in this protocol.
| Parameter | OPCL1 (A. thaliana) | ACX1 (A. thaliana) | MFP2 (A. thaliana) |
| Gene Locus | At1g20510 | At4g16760 | At3g06810 |
| Molecular Weight (kDa) | ~61.5 | ~75.0[4] | ~82.3 |
| Substrate | OPC-8:0 | OPC-8:0-CoA (putative) | 2,3-dehydro-OPC-8:0-CoA (putative) |
| Km | 19 ± 4 µM[3] | N/A for OPC-8:0-CoA | N/A for specific substrate |
| kcat | 1.27 ± 0.1 s-1[3] | N/A for OPC-8:0-CoA | N/A for specific substrate |
| kcat/Km (s-1mM-1) | 65.4[3] | N/A for OPC-8:0-CoA | N/A for specific substrate |
| Known Activity | CoA ligation of OPC-8:0 and other fatty acids.[3][7] | Oxidation of medium to long-chain acyl-CoAs.[4][6] | 2-trans enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activity.[2] |
Note: N/A indicates that specific kinetic data for the jasmonate pathway intermediates were not available in the surveyed literature.
Experimental Protocols
Protocol 1: Preparation of Starting Material - OPC-8:0
The starting substrate, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), is a specialized chemical not commonly available. It can be procured from specialty chemical vendors or synthesized chemically. The chemical synthesis is complex and has been described in the literature. For the purpose of this protocol, it is assumed that OPC-8:0 is obtained from a commercial source or synthesized according to established chemical methods.
Protocol 2: Recombinant Enzyme Expression and Purification
This protocol provides a general method for the expression of Arabidopsis OPCL1, ACX1, and MFP2 as N-terminal His-tagged proteins in E. coli and subsequent purification by immobilized metal affinity chromatography (IMAC).
1. Cloning and Expression Vector Construction:
- Amplify the full-length coding sequences of OPCL1, ACX1, and MFP2 from an Arabidopsis thaliana cDNA library.
- Ligate the PCR products into a suitable E. coli expression vector (e.g., pET-28a(+)) to create an N-terminal 6xHis-tag fusion protein.
- Verify the sequence of the resulting plasmids.
2. Protein Expression:
- Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)pLysS).
- Grow a 1 L culture in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.
- Continue to culture for 16-20 hours at 18°C.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme and a protease inhibitor cocktail.
- Incubate on ice for 30 minutes, then sonicate the suspension until it is no longer viscous.
- Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
- Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
- Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elute the protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Collect fractions and analyze by SDS-PAGE for purity.
- Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).
- Determine protein concentration, aliquot, and store at -80°C. The final yield of pure recombinant ACX1 is expected to be around 0.2 mg per liter of cell culture.[4]
Protocol 3: Three-Step Enzymatic Synthesis of 3-Hydroxy-OPC-8:0-CoA
This protocol is performed as a sequential, one-pot reaction.
Step 1: Synthesis of OPC-8:0-CoA
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 µM OPC-8:0 (dissolved in a minimal amount of ethanol, final concentration ≤ 1%)
-
5 mM ATP
-
5 mM MgCl2
-
0.5 mM Coenzyme A (CoA)
-
1 mM DTT
-
1-5 µM purified recombinant OPCL1 enzyme
-
Nuclease-free water to a final volume of 500 µL.
-
-
Incubation: Incubate the reaction at 30°C for 2 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC or LC-MS to confirm the formation of OPC-8:0-CoA.
Step 2: Synthesis of 2,3-dehydro-OPC-8:0-CoA
-
Reaction Addition: To the reaction mixture from Step 1, add:
-
5-10 µM purified recombinant ACX1 enzyme.
-
FAD to a final concentration of 20 µM (as ACX is a flavoenzyme).
-
-
Incubation: Continue the incubation at 30°C for an additional 2 hours. This reaction requires O2, so ensure adequate aeration by gentle shaking or leaving the tube cap open. The reaction produces H2O2.
Step 3: Synthesis of 3-Hydroxy-OPC-8:0-CoA
-
Reaction Addition: To the reaction mixture from Step 2, add:
-
5-10 µM purified recombinant MFP2 enzyme.
-
-
Incubation: Continue the incubation at 30°C for an additional 2 hours. This hydration step consumes one molecule of water.
Protocol 4: Purification and Analysis of 3-Hydroxy-OPC-8:0-CoA
1. Reaction Quenching:
- Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with formic acid to a final concentration of 1%.
2. Purification by HPLC:
- Clarify the quenched reaction mixture by centrifugation (15,000 x g, 10 min).
- Inject the supernatant onto a C18 reverse-phase HPLC column.
- Elute the product using a linear gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).
- Monitor the elution profile at ~260 nm (for the adenine moiety of CoA).
- Collect fractions corresponding to the product peak.
3. Analysis and Verification by LC-MS:
- Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).
- The expected mass of 3-Hydroxy-OPC-8:0-CoA can be calculated based on its chemical formula (C39H64N7O19P3S). The analysis should be performed in positive ion mode to detect the [M+H]+ ion.
Conclusion
This set of protocols provides a comprehensive framework for the enzymatic synthesis, purification, and analysis of 3-Hydroxy-OPC-8:0-CoA. By utilizing this intermediate, researchers can further investigate the downstream steps of jasmonate biosynthesis and signaling, screen for potential enzyme inhibitors, and explore the broader roles of oxylipins in plant biology and their potential applications in drug development.
References
- 1. The AtMYB60 transcription factor regulates stomatal opening by modulating oxylipin synthesis in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. ACX1 acyl-CoA oxidase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Extraction of 3-Hydroxy-OPC8-CoA from Plant Leaf Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-OPC8-CoA is a crucial intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone involved in plant defense and development. The accurate extraction and quantification of this oxylipin from plant tissues are essential for studying plant stress responses, metabolic pathways, and for the discovery of novel bioactive compounds. These application notes provide a detailed protocol for the extraction of this compound from plant leaf tissue, along with methods for its analysis.
Plant oxylipins, including this compound, are a diverse group of molecules derived from the oxidation of unsaturated fatty acids.[1][2][3] They play significant roles in signaling pathways that regulate various physiological processes, including responses to biotic and abiotic stress.[1][4] The jasmonic acid signaling pathway, in which this compound is an intermediate, is a central component of the plant's immune response.[5][6]
The extraction of acyl-CoA esters like this compound from plant tissues requires specific methods to ensure their stability and to achieve accurate quantification.[7] This protocol is based on established methods for oxylipin and acyl-CoA analysis and is designed to be a reliable resource for researchers in the field.
Signaling Pathway
The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes. A series of enzymatic reactions, including those catalyzed by lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC), leads to the formation of 12-oxo-phytodienoic acid (OPDA).[8] Following its transport into the peroxisome, OPDA is reduced to OPC-8:0, which is then activated to OPC8-CoA. A subsequent hydration step, which is not fully characterized, is proposed to yield this compound, followed by three rounds of β-oxidation to produce jasmonic acid.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Leaf Tissue
This protocol is adapted from established methods for the extraction of oxylipins and acyl-CoAs from plant tissues.[1][7]
Materials:
-
Fresh plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction buffer: Isopropanol:H₂O:HCl (2:1:0.005, v/v/v)
-
Dichloromethane
-
Internal standard (e.g., deuterated JA or a commercially available odd-chain acyl-CoA)
-
Centrifuge capable of 4°C and >12,000 x g
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Ethyl acetate
-
Formic acid
-
Nitrogen gas stream for evaporation
-
HPLC-grade solvents
Procedure:
-
Sample Collection and Homogenization:
-
Harvest fresh leaf tissue (100-500 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 2 mL of ice-cold extraction buffer.
-
Add the internal standard at a known concentration.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Add 2 mL of dichloromethane and vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Phase Separation and Collection:
-
Carefully collect the lower organic phase, which contains the lipids, and transfer to a new tube.
-
Re-extract the aqueous phase and plant debris with another 2 mL of dichloromethane.
-
Combine the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 500 µL of 50% methanol.
-
-
Solid Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the oxylipins with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the final sample in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Quantification by HPLC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte of interest (e.g., start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined based on the chemical formula of this compound and the chosen internal standard.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Data Presentation
Quantitative data should be organized in a clear and structured manner to facilitate comparison between different samples or treatments.
| Sample ID | Plant Species | Treatment | Tissue Weight (mg) | This compound (pmol/g FW) | Standard Deviation |
| CTRL-1 | Arabidopsis thaliana | Control | 105.2 | 15.3 | 1.2 |
| CTRL-2 | Arabidopsis thaliana | Control | 101.8 | 14.8 | 1.5 |
| TRT-1 | Arabidopsis thaliana | Wounded | 110.5 | 45.7 | 3.8 |
| TRT-2 | Arabidopsis thaliana | Wounded | 108.9 | 48.2 | 4.1 |
Table 1: Example of a data table for the quantification of this compound.
Experimental Workflow
The overall experimental workflow for the extraction and analysis of this compound is depicted below.
Conclusion
This document provides a comprehensive guide for the extraction and quantification of this compound from plant leaf tissue. By following these protocols, researchers can obtain reliable and reproducible data to further investigate the role of this important oxylipin in plant biology and its potential applications in drug development. The provided diagrams offer a clear visualization of the biochemical pathway and the experimental workflow, aiding in the understanding and implementation of these methods.
References
- 1. Methods for the analysis of oxylipins in plants | CoLab [colab.ws]
- 2. Methods for the analysis of oxylipins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Enzymatic Assay for 12-Oxophytodienoate Reductase (OPR) Activity
Introduction
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play crucial roles in plant growth, development, and defense against biotic and abiotic stresses. The biosynthesis of JA occurs through the octadecanoid pathway. A key regulatory enzyme in this pathway is 12-oxophytodienoate reductase (OPR), which catalyzes the reduction of 12-oxo-phytodienoic acid (OPDA) to 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). The OPR3 isoenzyme is recognized as the primary catalyst for this reaction in the biosynthesis of jasmonic acid[1]. Monitoring the activity of OPR is essential for understanding the regulation of the jasmonate signaling pathway in response to various stimuli and for screening potential modulators of this pathway in drug and herbicide development.
Assay Principle
The activity of 12-oxophytodienoate reductase can be determined by a continuous spectrophotometric assay. The enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a co-factor to reduce the double bond in the cyclopentenone ring of OPDA. The enzymatic activity is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of NADPH oxidation is directly proportional to the OPR activity under saturating substrate conditions.
Key Reagents and Equipment
A comprehensive list of necessary reagents and equipment is provided in the protocols section. Standard laboratory equipment, including a spectrophotometer capable of reading UV wavelengths, is required.
Data Interpretation
The enzymatic activity of OPR is expressed in units per milligram of protein (U/mg). One unit (U) of OPR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions. The specific activity is calculated by dividing the enzyme activity by the total protein concentration of the sample. This allows for the comparison of enzyme activity across different samples and purification steps.
Experimental Protocols
Protocol 1: Reagent Preparation
This protocol describes the preparation of the necessary solutions for the OPR enzymatic assay.
-
Extraction Buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT):
-
For 100 mL: Dissolve 0.605 g of Tris base in 80 mL of deionized water.
-
Adjust the pH to 7.5 with HCl.
-
Add 200 µL of 0.5 M EDTA stock solution.
-
Add 10 mL of glycerol.
-
Add 0.077 g of dithiothreitol (DTT) just before use.
-
Bring the final volume to 100 mL with deionized water. Store at 4°C.
-
-
Assay Buffer (50 mM Tris-HCl, pH 7.5):
-
For 100 mL: Dissolve 0.605 g of Tris base in 80 mL of deionized water.
-
Adjust the pH to 7.5 with HCl.
-
Bring the final volume to 100 mL with deionized water. Store at 4°C.
-
-
NADPH Stock Solution (10 mM):
-
Dissolve 8.3 mg of NADPH (tetrasodium salt) in 1 mL of Assay Buffer.
-
Store in small aliquots at -20°C, protected from light.
-
-
OPDA Stock Solution (10 mM):
-
Dissolve 3.1 mg of (9S, 13S)-12-oxophytodienoic acid in 1 mL of ethanol.
-
Store in small aliquots at -20°C.
-
Protocol 2: Enzyme Extraction (Example from Plant Tissue)
This protocol provides a general method for extracting crude OPR from plant leaves.
-
Harvest fresh plant leaves (approximately 1 g) and immediately freeze them in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 5 mL of ice-cold Extraction Buffer to the powder and continue grinding until a homogenous slurry is formed.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method, such as the Bradford assay.
-
The extract can be used immediately or stored at -80°C.
Protocol 3: Spectrophotometric Assay Protocol
This protocol details the steps for measuring OPR activity.
-
Set up the spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 25°C).
-
In a 1 mL cuvette, prepare the reaction mixture by adding the following components:
-
850 µL of Assay Buffer
-
50 µL of 10 mM NADPH stock solution (final concentration: 0.5 mM)
-
50 µL of enzyme extract (the amount may need to be optimized)
-
-
Mix gently by inverting the cuvette and incubate for 2 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of 10 mM OPDA stock solution (final concentration: 0.5 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
As a control, perform a blank reaction without the enzyme extract to account for any non-enzymatic degradation of NADPH.
Protocol 4: Data Analysis
This protocol describes how to calculate the specific activity of OPR.
-
Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * 1000
-
Where:
-
ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
l (path length of the cuvette) = 1 cm
-
-
-
Calculate the specific activity:
-
Specific Activity (U/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)
-
Data Presentation
Table 1: Key Reagents and Recommended Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay |
| Tris-HCl, pH 7.5 | 50 mM | 50 mM |
| NADPH | 10 mM | 0.5 mM |
| OPDA | 10 mM | 0.5 mM |
| Enzyme Extract | Variable | To be optimized |
Table 2: Example Data for OPR Activity Calculation
| Parameter | Value |
| Initial Absorbance (A_initial) | 1.200 |
| Final Absorbance (A_final) at 5 min | 1.050 |
| Change in Absorbance (ΔA340) | 0.150 |
| Time (Δt) | 5 min |
| Reaction Rate (ΔA340/min) | 0.030 |
| Protein Concentration | 0.2 mg/mL |
| Calculated Specific Activity | 0.024 U/mg |
Mandatory Visualization
Caption: Jasmonic Acid Biosynthesis Pathway.
Caption: OPR Enzymatic Assay Workflow.
Caption: Logical Relationship of Assay Components.
References
Application Note: Synthesis of Isotopically Labeled 3-Hydroxyoctanoyl-CoA Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Hydroxyoctanoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, the metabolic process responsible for breaking down fatty acids to produce energy.[1][2] Accurate quantification of this and other acyl-CoA thioesters is crucial for studying metabolic flux, diagnosing inborn errors of metabolism such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for drug development targeting metabolic pathways. Stable isotope-labeled internal standards are the gold standard for precise quantification by mass spectrometry, as they correct for variations in sample preparation and instrument response.
This document provides a detailed protocol for the synthesis, purification, and characterization of an isotopically labeled 3-hydroxyoctanoyl-CoA standard. The synthetic strategy involves a chemo-enzymatic approach, beginning with the chemical synthesis of ¹³C-labeled 3-hydroxyoctanoic acid, followed by an enzymatic ligation to Coenzyme A. This method ensures the production of a high-purity standard with the biologically relevant (S)-stereochemistry, suitable for use in demanding research applications.
Materials and Methods
Part 1: Chemical Synthesis of [1,2-¹³C₂]-3-Hydroxyoctanoic Acid
The isotopically labeled precursor, [1,2-¹³C₂]-3-hydroxyoctanoic acid, is synthesized via a two-step process involving a Reformatsky reaction followed by ester hydrolysis. This places the stable isotope label at the carboxyl end of the molecule.
Experimental Protocol:
Step 1: Synthesis of Ethyl [1,2-¹³C₂]-3-hydroxyoctanoate
-
Activate 1.2 equivalents of zinc dust in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add anhydrous tetrahydrofuran (THF) to the activated zinc.
-
To this suspension, add a solution of 1.0 equivalent of hexanal and 1.1 equivalents of ethyl 2-bromoacetate-[1,2-¹³C₂].
-
Gently heat the reaction mixture to initiate the reaction, then maintain at a gentle reflux for 2-3 hours, monitoring by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure ethyl [1,2-¹³C₂]-3-hydroxyoctanoate.
Step 2: Hydrolysis to [1,2-¹³C₂]-3-Hydroxyoctanoic Acid
-
Dissolve the purified ethyl ester from the previous step in a mixture of THF and methanol.
-
Add a 2.5 M aqueous solution of lithium hydroxide (LiOH) and stir the mixture at room temperature for 12-24 hours, monitoring for the disappearance of the starting material by TLC.[3]
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid (HCl).
-
Extract the product into ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, [1,2-¹³C₂]-3-hydroxyoctanoic acid.
Part 2: Enzymatic Synthesis of [1,2-¹³C₂]-3-Hydroxyoctanoyl-CoA
The labeled fatty acid is enzymatically ligated to Coenzyme A using a long-chain acyl-CoA synthetase (ACSL). This reaction is ATP-dependent and ensures the formation of the correct thioester bond.[1]
Experimental Protocol:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM magnesium chloride (MgCl₂), and 2 mM dithiothreitol (DTT).
-
In a microcentrifuge tube, combine the following components:
-
1.0 equivalent of [1,2-¹³C₂]-3-hydroxyoctanoic acid.
-
1.2 equivalents of Coenzyme A trilithium salt.
-
2.0 equivalents of adenosine triphosphate (ATP).
-
Recombinant long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.).
-
Reaction buffer to the final volume.
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by injecting a small aliquot into an LC-MS system to observe the formation of the product ion.
-
Terminate the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the enzyme.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the synthesized product, to a new tube for purification.
Part 3: Purification by HPLC
The isotopically labeled 3-hydroxyoctanoyl-CoA is purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol:
-
Equilibrate an RP-C18 HPLC column with a mobile phase of 95% Solvent A (20 mM ammonium acetate, pH 6.0) and 5% Solvent B (acetonitrile).
-
Load the supernatant from the enzymatic reaction onto the column.
-
Elute the product using a linear gradient of acetonitrile (Solvent B) from 5% to 50% over 30 minutes.
-
Monitor the elution profile at 260 nm (the absorbance maximum for the adenine base of CoA).
-
Collect fractions corresponding to the major product peak.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Store the lyophilized standard at -80°C.
Part 4: Characterization and Quantification by LC-MS/MS
The identity, purity, and concentration of the final product are confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol:
-
Reconstitute a small amount of the lyophilized product in a known volume of water.
-
Perform a serial dilution to create a calibration curve.
-
Inject the samples onto an LC-MS/MS system equipped with a C18 column.
-
Use a mobile phase gradient similar to the one used for purification.
-
Set the mass spectrometer to operate in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transitions for both the unlabeled and labeled 3-hydroxyoctanoyl-CoA.
-
Confirm the identity by matching the retention time and mass transitions to a non-labeled reference standard.
-
Determine the purity by integrating the peak area of the product relative to any impurities.
-
Calculate the final concentration based on the calibration curve.
Data Presentation
Synthesis and Purification Summary
| Step | Product | Expected Yield (%) | Purity (%) | Analytical Method |
| 1 | Ethyl [1,2-¹³C₂]-3-hydroxyoctanoate | 60 - 75 | >95 | NMR, GC-MS |
| 2 | [1,2-¹³C₂]-3-Hydroxyoctanoic Acid | 85 - 95 | >98 | NMR, LC-MS |
| 3 | [1,2-¹³C₂]-3-Hydroxyoctanoyl-CoA | 50 - 70 | >95 (crude) | LC-MS |
| 4 | Purified Labeled Standard | >90 (post-HPLC) | >99 | HPLC, LC-MS/MS |
LC-MS/MS Characterization Data
| Compound | Parent Ion (m/z) [M+H]⁺ | Fragment Ion 1 (m/z) | Fragment Ion 2 (m/z) |
| 3-Hydroxyoctanoyl-CoA (Unlabeled) | 910.2 | 403.1 (Acyl-pantetheine) | 261.1 (Pantetheine) |
| [1,2-¹³C₂]-3-Hydroxyoctanoyl-CoA (Labeled) | 912.2 | 405.1 (Acyl-pantetheine-¹³C₂) | 261.1 (Pantetheine) |
Visualizations
Experimental Workflow
Caption: Chemo-enzymatic synthesis workflow for isotopically labeled 3-hydroxyoctanoyl-CoA.
Metabolic Pathway Context
Caption: The role of 3-Hydroxyacyl-CoA in the mitochondrial fatty acid β-oxidation cycle.
References
Application Notes and Protocols for the Separation of Jasmonate Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and quantification of jasmonate intermediates using various analytical techniques. The protocols are intended to guide researchers in establishing robust and sensitive analytical workflows for studying jasmonate metabolism and signaling in plant tissues and other biological matrices.
Introduction
Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating plant growth, development, and defense responses against biotic and abiotic stresses. The jasmonate family comprises a diverse range of compounds, including the precursor 12-oxo-phytodienoic acid (OPDA), jasmonic acid (JA), and its various metabolites and conjugates, such as methyl jasmonate (MeJA) and jasmonoyl-isoleucine (JA-Ile). Accurate and sensitive analytical methods are essential for elucidating the complex roles of these signaling molecules. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of jasmonate intermediates.
Section 1: High-Performance Liquid Chromatography (HPLC) for Jasmonate Analysis
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of jasmonates. When coupled with a Diode Array Detector (DAD) or a fluorescence detector, it offers a reliable method for routine analysis.
Application Note: Quantification of Methyl Jasmonate using RP-HPLC/DAD
This method is suitable for the quantification of methyl jasmonate in various formulations. A simple isocratic elution provides a rapid and efficient separation.[1][2]
Table 1: HPLC Conditions for Methyl Jasmonate Analysis [1][2]
| Parameter | Value |
| Column | C18 analytical column (250 × 4.4 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 214 nm |
| Injection Volume | 20 µL |
| Run Time | 10 min |
| Linear Range | 25–300 µg/mL |
| Limit of Detection (LOD) | 9.4 µg/mL |
| Limit of Quantification (LOQ) | 28.5 µg/mL |
Experimental Protocol: RP-HPLC/DAD Analysis of Methyl Jasmonate
-
Standard Preparation: Prepare a stock solution of methyl jasmonate (MeJA) in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 25 to 300 µg/mL.[2]
-
Sample Preparation:
-
For liquid samples, dilute with the mobile phase to fall within the linear range of the calibration curve.
-
For semi-solid formulations, accurately weigh a portion of the sample, dissolve it in the mobile phase, and sonicate to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Quantification: Construct a calibration curve by plotting the peak area of MeJA against the concentration of the standards. Determine the concentration of MeJA in the samples by interpolating their peak areas from the calibration curve.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Jasmonate Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile jasmonates like jasmonic acid, derivatization is required to increase their volatility.
Application Note: Analysis of Jasmonic Acid and Methyl Jasmonate by GC-MS
GC-MS provides high sensitivity and selectivity for the analysis of jasmonates. This method can be used for the simultaneous determination of multiple jasmonate species in plant tissues.[3] Derivatization with diazomethane can be employed for the analysis of acidic phytohormones.
Table 2: GC-MS Parameters for Jasmonate Analysis
| Parameter | Value |
| GC Column | Capillary column suitable for phytohormone analysis (e.g., DB-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 80°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-400 m/z |
Experimental Protocol: GC-MS Analysis of Jasmonates
-
Sample Extraction and Purification:
-
Homogenize 0.5 g of fresh plant tissue in liquid nitrogen.
-
Extract the homogenized tissue with 80% methanol overnight at 4°C.
-
Centrifuge the extract and collect the supernatant.
-
Purify the extract using a C18 solid-phase extraction (SPE) cartridge. Elute different fractions with varying methanol concentrations (e.g., 40% and 60%) to separate different phytohormones.[4]
-
-
Derivatization (for Jasmonic Acid):
-
Dry the purified extract under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol).
-
Add diazomethane solution to convert jasmonic acid to its methyl ester. Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire data in full scan mode.
-
-
Data Analysis: Identify jasmonate peaks based on their retention times and mass spectra by comparing them to authentic standards and library data. Quantify the compounds using an internal standard method.
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Jasmonate Profiling
LC-MS/MS is the most sensitive and specific technique for the comprehensive analysis of jasmonates, allowing for the simultaneous quantification of a wide range of intermediates and conjugates at very low concentrations.
Application Note: High-Throughput Quantitative Profiling of Jasmonates by UPLC-MS/MS
This method enables the rapid and sensitive determination of multiple jasmonates in small amounts of plant tissue.[5] The use of stable isotope-labeled internal standards allows for accurate absolute quantification.
Table 3: UPLC-MS/MS Parameters for Jasmonate Profiling
| Parameter | Value |
| UPLC Column | C18 column (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A linear gradient from 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or QTRAP |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions for Key Jasmonate Intermediates
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Jasmonic Acid (JA) | 209.1 | 59.0 |
| 12-oxo-phytodienoic acid (OPDA) | 291.2 | 165.1 |
| Jasmonoyl-isoleucine (JA-Ile) | 322.2 | 130.1 |
| Methyl Jasmonate (MeJA) | 223.1 (positive mode [M+H]+) | 151.1 |
Experimental Protocol: UPLC-MS/MS Analysis of Jasmonates
-
Sample Extraction:
-
Freeze approximately 50 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of extraction solvent (e.g., 80% methanol) containing a mixture of stable isotope-labeled internal standards (e.g., d6-JA, d5-OPDA).
-
Vortex and incubate at 4°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Cleanup (Optional but Recommended):
-
Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.
-
Wash the cartridge with a low percentage of organic solvent.
-
Elute the jasmonates with a higher percentage of organic solvent (e.g., 80% methanol).
-
-
LC-MS/MS Analysis:
-
Dry the eluate and reconstitute in a small volume of the initial mobile phase.
-
Inject 5-10 µL into the UPLC-MS/MS system.
-
Acquire data using the MRM transitions specified in Table 4.
-
-
Quantification: Calculate the concentration of each analyte by comparing the peak area ratio of the endogenous compound to its corresponding stable isotope-labeled internal standard against a calibration curve prepared with authentic standards.
Section 4: Visualization of Jasmonate Pathways
Understanding the biosynthetic and signaling pathways of jasmonates is crucial for interpreting analytical data. The following diagrams, generated using Graphviz, illustrate these key pathways.
Caption: Jasmonate Biosynthesis Pathway.
Caption: Jasmonate Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Acyl-CoA Analysis from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways in plants, including fatty acid synthesis and degradation, biosynthesis of lipids, and secondary metabolism. The analysis of the acyl-CoA pool provides a snapshot of the metabolic state of a plant tissue and is crucial for understanding the regulation of these pathways. This document provides detailed protocols for the sample preparation of acyl-CoAs from plant extracts for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Acyl-CoA Pool Composition in Plant Tissues
The following tables summarize representative quantitative data of acyl-CoA concentrations in different plant tissues. It is important to note that acyl-CoA levels can vary significantly depending on the plant species, developmental stage, growth conditions, and the analytical method used.
Table 1: Acyl-CoA Concentrations in Arabidopsis thaliana Seedlings and Various Tissues.
| Acyl-CoA Species | Concentration in 10-day-old Seedlings (nmol/g FW) | Concentration in Rosette Leaves (nmol/g FW) | Concentration in Roots (nmol/g FW) | Concentration in Siliques (nmol/g FW) |
| Acetyl-CoA | 1.5 ± 0.2 | 1.2 ± 0.1 | 0.8 ± 0.1 | 2.5 ± 0.3 |
| Malonyl-CoA | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.05 | 1.2 ± 0.2 |
| Propionyl-CoA | 0.1 ± 0.02 | 0.08 ± 0.01 | 0.05 ± 0.01 | 0.15 ± 0.03 |
| Butyryl-CoA | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.02 ± 0.005 | 0.08 ± 0.01 |
| Isobutyryl-CoA | 0.03 ± 0.005 | 0.02 ± 0.004 | 0.01 ± 0.002 | 0.05 ± 0.01 |
| Isovaleryl-CoA | 0.04 ± 0.01 | 0.03 ± 0.005 | 0.02 ± 0.004 | 0.06 ± 0.01 |
| Hexanoyl-CoA | 0.02 ± 0.004 | 0.01 ± 0.002 | ND | 0.03 ± 0.005 |
| C16:0-CoA | 0.5 ± 0.1 | 0.4 ± 0.08 | 0.2 ± 0.04 | 0.8 ± 0.1 |
| C18:0-CoA | 0.2 ± 0.04 | 0.15 ± 0.03 | 0.1 ± 0.02 | 0.3 ± 0.05 |
| C18:1-CoA | 0.3 ± 0.05 | 0.25 ± 0.04 | 0.15 ± 0.03 | 0.5 ± 0.1 |
| C18:2-CoA | 0.1 ± 0.02 | 0.08 ± 0.01 | 0.05 ± 0.01 | 0.2 ± 0.04 |
| C18:3-CoA | 0.05 ± 0.01 | 0.04 ± 0.01 | ND | 0.1 ± 0.02 |
ND: Not Detected. Data compiled from representative studies using LC-MS/MS analysis. FW: Fresh Weight.
Table 2: Molar Percentage of Acyl-CoA Species in Developing Brassica napus Seeds.
| Acyl-CoA Species | Early Stage (15 Days After Flowering) | Mid Stage (25 Days After Flowering) | Late Stage (35 Days After Flowering) |
| C16:0-CoA | 15% | 12% | 10% |
| C18:0-CoA | 8% | 6% | 5% |
| C18:1-CoA | 50% | 55% | 60% |
| C18:2-CoA | 10% | 12% | 13% |
| C18:3-CoA | 5% | 4% | 3% |
| C20:1-CoA | 7% | 6% | 5% |
| C22:1-CoA | 5% | 5% | 4% |
Data represents the relative abundance of each acyl-CoA species within the total measured pool.
Experimental Workflow
The overall workflow for the preparation of plant extracts for acyl-CoA analysis involves several key steps, from sample harvesting to final analysis.
Caption: Experimental workflow for acyl-CoA analysis from plant extracts.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Plant Tissues
This protocol describes a general method for the extraction of a broad range of acyl-CoAs from plant tissues.
Materials:
-
Plant tissue (fresh or frozen in liquid nitrogen)
-
Extraction Solvent: 2-propanol:50 mM KH2PO4 (pH 7.2) (1:1, v/v)
-
Chloroform
-
Methanol
-
5% (w/v) Trichloroacetic acid (TCA) in acetone
-
Internal standards (e.g., a suite of odd-chain acyl-CoA standards)
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Centrifuge
Procedure:
-
Harvesting and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Transfer 50-100 mg of the frozen powder to a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Solvent containing internal standards.
-
Vortex vigorously for 1 minute.
-
Add 500 µL of chloroform and 250 µL of methanol.
-
Vortex for 30 seconds.
-
-
Phase Separation:
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Three phases will be visible: an upper aqueous phase (containing acyl-CoAs), a protein interface, and a lower organic phase (containing lipids).
-
-
Collection:
-
Carefully collect the upper aqueous phase and transfer it to a new tube.
-
For quantitative recovery, a second extraction of the protein and organic phases with 500 µL of the aqueous phase of the extraction solvent can be performed.
-
-
Storage: The extracted acyl-CoAs can be stored at -80°C or processed immediately for cleanup.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Acyl-CoAs
This protocol is designed to remove interfering compounds from the crude extract and concentrate the acyl-CoAs.
Materials:
-
Acyl-CoA extract from Protocol 1
-
SPE Cartridges: C18 or a mixed-mode anion exchange/reversed-phase cartridge.
-
SPE manifold
-
Conditioning Solvent: 100% Methanol
-
Equilibration Solvent: 50 mM Ammonium Acetate (pH 5.0)
-
Wash Solvent 1: 50 mM Ammonium Acetate (pH 5.0)
-
Wash Solvent 2: 20% Methanol in 50 mM Ammonium Acetate (pH 5.0)
-
Elution Solvent: 80% Methanol in 50 mM Ammonium Acetate (pH 8.0)
-
SpeedVac or nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Place the SPE cartridge on the manifold.
-
Pass 2 mL of Conditioning Solvent through the cartridge.
-
Pass 2 mL of Equilibration Solvent through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the acyl-CoA extract (from Protocol 1) onto the conditioned cartridge.
-
Allow the sample to pass through the cartridge slowly (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 2 mL of Wash Solvent 1 to remove salts and other highly polar compounds.
-
Wash the cartridge with 2 mL of Wash Solvent 2 to remove less polar interfering compounds.
-
-
Elution:
-
Elute the acyl-CoAs with 1.5 mL of Elution Solvent into a clean collection tube.
-
-
Drying:
-
Evaporate the eluate to dryness using a SpeedVac or a stream of nitrogen.
-
The dried sample is now ready for reconstitution and analysis or for derivatization.
-
Protocol 3: Optional Fluorescent Derivatization of Acyl-CoAs
Derivatization can enhance the sensitivity of detection, especially for HPLC with fluorescence detection. Chloroacetaldehyde is commonly used to form fluorescent etheno-adducts with the adenine moiety of CoA.
Materials:
-
Dried acyl-CoA sample from Protocol 2
-
Derivatization Buffer: 50 mM Sodium Citrate (pH 4.0)
-
Chloroacetaldehyde solution (handle with care in a fume hood)
-
Heating block or water bath
Procedure:
-
Reconstitution: Reconstitute the dried acyl-CoA sample in 100 µL of Derivatization Buffer.
-
Derivatization Reaction:
-
Add 10 µL of chloroacetaldehyde solution.
-
Incubate at 80°C for 20 minutes.
-
-
Cooling and Analysis:
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the HPLC-fluorescence system.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of the acyl-CoA pool in plant lipid metabolism, connecting fatty acid synthesis, modification, and the assembly of various lipid classes.
Caption: Central role of the Acyl-CoA pool in plant lipid metabolism.
Application Notes and Protocols for In Vitro Enzyme Kinetic Studies of 3-Hydroxyacyl-CoA Dehydrogenase
Disclaimer: Initial searches for "3-Hydroxy-OPC8-CoA" did not yield specific information, suggesting it may be a highly specialized, non-standard, or misspelled term. Therefore, these application notes and protocols have been developed using a well-characterized and analogous substrate, (S)-3-hydroxybutyryl-CoA , and its corresponding enzyme, 3-hydroxyacyl-CoA dehydrogenase (HADH) . The principles and methodologies described herein are broadly applicable to the kinetic analysis of other 3-hydroxyacyl-CoA thioesters and their respective enzymes.
Introduction
3-Hydroxyacyl-CoA thioesters are critical intermediates in various metabolic pathways, most notably in fatty acid β-oxidation and the metabolism of ketone bodies. The enzymes that catalyze the interconversion of these molecules are essential for maintaining cellular energy homeostasis. 3-hydroxyacyl-CoA dehydrogenase (HADH) is a key family of enzymes that catalyzes the reversible oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, utilizing NAD+ as a cofactor. Understanding the kinetic properties of these enzymes is fundamental for elucidating metabolic fluxes, identifying potential drug targets, and diagnosing metabolic disorders.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to perform in vitro enzyme kinetic studies on HADH using (S)-3-hydroxybutyryl-CoA as a substrate.
Principle of the Assay
The kinetic analysis of HADH is typically performed by monitoring the change in absorbance of the nicotinamide adenine dinucleotide cofactor (NAD+/NADH) at 340 nm. In the oxidative direction (the more common assay), the conversion of (S)-3-hydroxybutyryl-CoA to acetoacetyl-CoA is coupled with the reduction of NAD+ to NADH. The increase in absorbance at 340 nm, due to the formation of NADH (molar extinction coefficient, ε = 6220 M⁻¹cm⁻¹), is directly proportional to the rate of the enzymatic reaction. By measuring the initial reaction velocity at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined.
Data Presentation: Kinetic Parameters of HADH
The following table summarizes representative kinetic parameters for HADH from different biological sources acting on short-chain 3-hydroxyacyl-CoA substrates. These values can serve as a reference for experimental design and data comparison.
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Desulfotomaculum ruminis 3SHBDH | (S)-3-hydroxybutyrate | 1300 ± 200 | 1.8 ± 0.1 | 3.1 ± 0.1 | [1] |
| Clostridium pasteurianum 3SHBDH | (S)-3-hydroxybutyrate | 300 ± 50 | 10.1 ± 0.5 | 17.4 ± 0.9 | [1] |
| Metallosphaera sedula HPCS | 3-hydroxypropionate | 7.8 - 62.5 | N/A | N/A | [2][3] |
| Pseudomonas aeruginosa Ech | 3-hydroxypropionate | 330 | 720 U/mg | N/A | [4] |
| Cupriavidus necator Pcl | 3-hydroxypropionate | N/A | N/A | N/A | [4] |
Note: Data for direct HADH kinetics with (S)-3-hydroxybutyryl-CoA is often embedded in broader metabolic studies. The table includes data for closely related enzymes and substrates to provide a comparative context. "N/A" indicates that the specific value was not reported in the cited literature.
Experimental Protocols
Materials and Reagents
Equipment:
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes (quartz or disposable UV-transparent, 1 cm path length)
-
Pipettes (P1000, P200, P20) and sterile tips
-
pH meter
-
Vortex mixer
-
Microcentrifuge
Reagents:
-
Purified 3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme
-
(S)-3-hydroxybutyryl-CoA sodium salt
-
β-Nicotinamide adenine dinucleotide hydrate (NAD+)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Bovine Serum Albumin (BSA) (optional, to prevent enzyme denaturation)
-
Nuclease-free water
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.0.
-
Prepare a working buffer of 100 mM Tris-HCl, pH 8.0.
-
Prepare a 10 mM stock solution of NAD+ in nuclease-free water.
-
Prepare a 10 mM stock solution of (S)-3-hydroxybutyryl-CoA in nuclease-free water.
-
Note: Store all stock solutions at -20°C.
-
-
Enzyme Preparation:
-
Dilute the purified HADH enzyme in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 0.1 mg/mL BSA) to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60 seconds.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 340 nm.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Kinetic Assay (for determining Km of (S)-3-hydroxybutyryl-CoA):
-
Prepare a series of dilutions of the (S)-3-hydroxybutyryl-CoA stock solution to create a range of final concentrations in the assay (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x the expected Km).
-
In a 1 mL cuvette, prepare the reaction mixture (master mix) containing:
-
100 mM Tris-HCl, pH 8.0
-
A fixed, saturating concentration of NAD+ (e.g., 1 mM final concentration)
-
Nuclease-free water to bring the volume to just under 1 mL.
-
-
Add the variable concentration of (S)-3-hydroxybutyryl-CoA to the cuvette.
-
Mix gently by pipetting and incubate in the spectrophotometer for 2-3 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small, fixed volume of the diluted HADH enzyme (e.g., 10 µL).
-
Immediately start recording the absorbance at 340 nm for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:
-
v₀ (M/s) = (ΔA₃₄₀ / Δt) / ε
-
v₀ (µmol/min/mL) = (ΔA₃₄₀ / min) / 6.22
-
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine the Vmax and Km values.
-
v₀ = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for a linear representation, although non-linear regression is generally more accurate.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Role of 3-Hydroxyacyl-CoA in Fatty Acid β-Oxidation.
Caption: Experimental Workflow for HADH Kinetic Analysis.
References
- 1. A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Hydroxy-OPC8-CoA in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Hydroxy-OPC8-CoA is a crucial intermediate in the biosynthesis of jasmonic acid (JA) and its related compounds, collectively known as jasmonates. Jasmonates are lipid-derived phytohormones that play pivotal roles in regulating plant growth, development, and responses to biotic and abiotic stresses.[1][2][3][4][5] Understanding the metabolic flux through the jasmonate biosynthesis pathway is essential for developing strategies to enhance plant resilience and for the discovery of novel therapeutic agents that target this pathway. This document provides detailed application notes and protocols for the use of this compound as a biomarker and analytical target in metabolic flux analysis of the jasmonate pathway.
Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a biological system. By tracing the flow of labeled substrates (e.g., ¹³C-labeled precursors) through a metabolic network, researchers can elucidate the contributions of different pathways to the production of a specific metabolite. In the context of the jasmonate pathway, MFA can reveal how environmental stimuli or genetic modifications affect the synthesis of bioactive jasmonates, with this compound serving as a key node for monitoring pathway dynamics.
Signaling Pathway and Experimental Workflow
The biosynthesis of jasmonic acid originates from α-linolenic acid and proceeds through a series of enzymatic steps in the chloroplast and peroxisome. This compound is an intermediate in the peroxisomal β-oxidation steps that lead to the formation of JA.
Jasmonic Acid Biosynthesis Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. A lipid synthase maintains metabolic flux for jasmonate synthesis to regulate root growth and phosphate homeostasis [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism, signaling, and transport of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 3-Hydroxy-OPC8-CoA degradation during extraction
{"__":"[["3-Hydroxy-OPC8-CoA degradation during extraction", "stability of long-chain acyl-CoA esters during extraction", "methods for extracting 3-Hydroxyoctanoyl-CoA", "prevention of coenzyme A ester degradation", "analytical techniques for 3-hydroxy fatty acyl-CoAs", "solid-phase extraction protocol for acyl-CoA esters"], ["troubleshooting this compound degradation during extraction", "stability of long-chain acyl-CoA esters during extraction", "methods for extracting 3-Hydroxyoctanoyl-CoA", "prevention of coenzyme A ester degradation", "analytical techniques for 3-hydroxy fatty acyl-CoAs", "solid-phase extraction protocol for acyl-CoA esters"]]"}
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The primary causes of degradation for long-chain acyl-CoA esters like this compound include:
-
Enzymatic Degradation: Thioesterases present in the biological sample can rapidly hydrolyze the thioester bond.
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH values (alkaline conditions).
-
Oxidation: The fatty acyl chain can be susceptible to oxidation, particularly if it contains double bonds.
-
Physical Losses: Adsorption to labware surfaces (e.g., glass, plastics) can lead to significant loss of the analyte.
-
Temperature Instability: Higher temperatures can accelerate both enzymatic and chemical degradation. Some microsomal enzymes involved in lipid metabolism are known to be cold-sensitive, which could be a factor depending on the specific metabolic context of this compound.[1]
Q2: What is the best way to quench enzymatic activity in my samples?
A2: To effectively quench enzymatic activity, it is crucial to rapidly disrupt the cellular environment. This can be achieved by:
-
Solvent Precipitation: Homogenizing the sample in a cold organic solvent mixture, such as acetonitrile/isopropanol, is a common and effective method.[2]
-
Acidification: Lowering the pH of the sample can denature many enzymes. However, care must be taken as extreme pH can cause chemical degradation.
-
Flash Freezing: Immediately freezing the sample in liquid nitrogen will halt enzymatic processes. The sample should then be kept frozen until extraction.
Q3: Which extraction method is recommended for this compound?
A3: A solid-phase extraction (SPE) method is generally recommended for the purification and concentration of acyl-CoA esters from biological extracts.[2][3] SPE offers several advantages over traditional liquid-liquid extraction, including improved selectivity, reduced solvent consumption, and higher recoveries. Anion-exchange or reversed-phase SPE cartridges are typically used for this purpose.[4]
Q4: How can I minimize the physical loss of my analyte during extraction?
A4: To minimize physical losses:
-
Use low-adsorption polypropylene labware.
-
Rinse all labware with the extraction solvent to recover any adsorbed analyte.
-
Consider the addition of a carrier protein, such as acyl-CoA-binding protein (ACBP), to the extraction solvent, which has been shown to improve recovery.[5]
Troubleshooting Guide
Problem 1: Low or no recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the homogenization solvent is appropriate for your sample type and that the homogenization is thorough. A common mixture is acetonitrile/isopropanol.[2] |
| Analyte Degradation | Review your sample quenching procedure. Ensure all steps are performed on ice and as quickly as possible.[4] |
| Poor SPE Recovery | Optimize the SPE protocol, including the choice of sorbent, wash, and elution solvents. Ensure the sample is properly conditioned before loading. |
| Physical Loss | Use low-adsorption labware and consider adding a carrier protein to your extraction buffer.[5] |
Problem 2: High variability in results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the time between sample collection, quenching, and extraction for all replicates. |
| Incomplete Homogenization | Ensure each sample is homogenized to the same degree. |
| SPE Cartridge Inconsistency | Use cartridges from the same manufacturing lot and ensure consistent flow rates during loading, washing, and elution. |
Problem 3: Evidence of degradation in analytical results (e.g., extra peaks in HPLC).
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Improve the quenching step. Consider using a stronger denaturing agent in your initial extraction solvent. |
| Chemical Hydrolysis | Check the pH of all your buffers and solutions. Maintain a slightly acidic to neutral pH during the extraction process. |
| Oxidation | Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvents. |
Quantitative Data Summary
The stability of long-chain acyl-CoA esters is highly dependent on the storage and handling conditions. The following table summarizes general stability data for these types of compounds.
| Condition | Stability | Recommendation |
| pH | Stable at slightly acidic pH (4-6). Rapid hydrolysis above pH 7. | Maintain pH between 4 and 6 throughout the extraction process. |
| Temperature | Unstable at room temperature. Relatively stable at -80°C for extended periods. | Perform all extraction steps on ice. Store extracts at -80°C. |
| Freeze-Thaw Cycles | Susceptible to degradation with multiple freeze-thaw cycles. | Aliquot extracts into single-use vials to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Anion-exchange SPE cartridges
-
Acetonitrile
-
Isopropanol
-
Potassium phosphate buffer (0.1 M, pH 6.7)
-
Methanol
-
Ammonium hydroxide
-
Internal standard (e.g., a structurally similar, stable-isotope labeled acyl-CoA)
Procedure:
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Wash the anion-exchange SPE cartridge with methanol, followed by water, and then the potassium phosphate buffer.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with the potassium phosphate buffer to remove unbound contaminants.
-
Wash with a mixture of buffer and methanol to remove less polar impurities.
-
-
Elution:
-
Elute the this compound with a solution of ammonium hydroxide in a methanol/water mixture.
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for your analytical method (e.g., the initial mobile phase for LC-MS).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Hydroxyacyl-CoA Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-hydroxyacyl-CoA esters for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 3-hydroxyacyl-CoA esters?
A1: The two main stability issues for 3-hydroxyacyl-CoA esters are the hydrolysis of the high-energy thioester bond and the dehydration of the β-hydroxy group. The thioester bond is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions. The β-hydroxy group can be eliminated, especially under acidic or basic conditions with heating, leading to the formation of a more stable conjugated α,β-unsaturated thioester.[1][2][3][4]
Q2: How should I store my 3-hydroxyacyl-CoA ester samples to minimize degradation?
A2: For short-term storage, it is recommended to keep samples on ice (0-4°C) and analyze them as quickly as possible. For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C. It is advisable to store samples in single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Lyophilization (freeze-drying) can also be a suitable method for long-term storage of purified 3-hydroxyacyl-CoA esters.
Q3: What are the optimal pH conditions for handling and analyzing 3-hydroxyacyl-CoA esters?
A3: To minimize both hydrolysis of the thioester bond and dehydration of the β-hydroxy group, it is best to maintain a slightly acidic pH, ideally between 4 and 6, during sample preparation and analysis. Strongly acidic or alkaline conditions should be avoided.
Q4: Can derivatization improve the stability of 3-hydroxyacyl-CoA esters for analysis?
A4: Yes, derivatization can be a valuable strategy to improve the stability and analytical performance of 3-hydroxyacyl-CoA esters. Derivatizing the hydroxyl group can prevent dehydration. However, it is important to choose a derivatization strategy that is compatible with your analytical method (e.g., LC-MS).
Troubleshooting Guides
Issue 1: Low or no signal of my 3-hydroxyacyl-CoA ester in LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Ensure all steps are performed on ice or at 4°C. Use a slightly acidic buffer (pH 4-6). Minimize the time between sample collection and analysis. |
| Hydrolysis of the thioester bond | Avoid basic pH conditions. Prepare samples in a buffer with a pH between 4 and 6. |
| Dehydration of the β-hydroxy group | Avoid heating the sample. If heating is necessary for other steps, use the lowest possible temperature for the shortest duration. Maintain a neutral to slightly acidic pH. |
| Adsorption to surfaces | Use low-adsorption vials and pipette tips. |
| Inefficient extraction | Optimize your extraction protocol. A common method involves homogenization in a potassium phosphate buffer followed by extraction with isopropanol and acetonitrile. |
Issue 2: Appearance of unexpected peaks in my chromatogram.
| Possible Cause | Troubleshooting Step |
| Dehydration product | Look for a peak corresponding to the mass of the α,β-unsaturated acyl-CoA. This is a common degradation product. To confirm, try to induce dehydration in a standard and see if the retention time matches. |
| Hydrolysis product | A peak corresponding to the free 3-hydroxyalkanoic acid or Coenzyme A may be present. |
| Oxidation | If the sample has been stored for a long time or exposed to air, oxidation may occur. Consider adding an antioxidant like BHT to your extraction solvent, but check for compatibility with your analytical method. |
Issue 3: Poor peak shape (tailing) in HPLC.
| Possible Cause | Troubleshooting Step |
| Interaction with residual silanols on the column | Use a column with end-capping or a base-deactivated stationary phase. Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic acid) can protonate silanol groups and reduce tailing.[5][6] |
| Column overload | Dilute your sample and inject a smaller volume. |
| Inappropriate mobile phase | Ensure the mobile phase is well-buffered and at an appropriate pH. For long-chain acyl-CoAs, alkaline mobile phases have been used to improve peak shape, but this must be balanced against the risk of hydrolysis.[7] |
Quantitative Data on Stability
While specific quantitative data for the stability of all 3-hydroxyacyl-CoA esters under various conditions is not extensively available in the literature, the following table summarizes general stability expectations based on the known chemistry of thioesters and β-hydroxy carbonyl compounds.
| Condition | Expected Stability of 3-Hydroxyacyl-CoA Ester | Primary Degradation Pathway |
| pH < 4 | Moderate to Low (decreases with lower pH and higher temperature) | Dehydration |
| pH 4 - 6 | Optimal (Highest stability) | Minimal degradation |
| pH > 7 | Low (decreases with higher pH) | Thioester Hydrolysis |
| Temperature 4°C | Good (for short-term storage) | Slow degradation |
| Temperature 25°C | Poor | Accelerated hydrolysis and dehydration |
| Temperature -20°C | Moderate (for short-term storage) | Slow degradation, risk of freeze-thaw damage |
| Temperature -80°C | Excellent (for long-term storage) | Minimal degradation |
| Repeated Freeze-Thaw Cycles | Poor | Physical stress can accelerate degradation |
Experimental Protocols
Protocol 1: Extraction of 3-Hydroxyacyl-CoA Esters from Tissues
This protocol is adapted from methods for general acyl-CoA extraction.[8]
-
Homogenization: Homogenize frozen, powdered tissue (50-100 mg) in 2 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and mix thoroughly.
-
Further Extraction: Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Collection: Collect the upper aqueous-organic phase containing the acyl-CoAs.
-
Dilution: Dilute the collected phase with 10 mL of 100 mM potassium phosphate buffer (pH 4.9).
-
Purification (Optional): The diluted extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge.
-
Analysis: The purified extract is ready for LC-MS analysis. If not analyzed immediately, store at -80°C.
Protocol 2: LC-MS/MS Analysis of 3-Hydroxyacyl-CoA Esters
This is a general guideline; specific parameters should be optimized for your instrument and target analytes.[7][9][10]
-
LC Column: A C8 or C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 100 mM ammonium formate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of acetonitrile. For example, a linear gradient from 2% to 60% acetonitrile over 20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-45°C.
-
Autosampler Temperature: 4-5°C.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is ideal for quantification. The precursor ion will be the [M+H]+ of the 3-hydroxyacyl-CoA ester. A common product ion results from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion (neutral loss of 507 Da).[9]
Visualizations
Caption: Primary degradation pathways of 3-hydroxyacyl-CoA esters.
Caption: Recommended workflow for stable analysis of 3-hydroxyacyl-CoA esters.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. uhplcs.com [uhplcs.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
overcoming ion suppression in 3-Hydroxy-OPC8-CoA LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of 3-Hydroxy-OPC8-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of this compound.
Question: I am observing significant signal suppression for my this compound analyte. What are the initial steps to identify the source of the ion suppression?
Answer:
Identifying the source of ion suppression is the first critical step. Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2]
A systematic approach to pinpoint the source is recommended:
-
Post-Column Infusion Experiment: This is a qualitative method to identify regions in your chromatogram where ion suppression occurs.[3] Infuse a standard solution of this compound post-column while injecting a blank matrix extract onto the column. A drop in the constant analyte signal indicates the retention times at which matrix components are eluting and causing suppression.
-
Post-Extraction Spike Analysis: This method provides a quantitative assessment of the matrix effect.[3]
-
Prepare your this compound standard in a pure solvent.
-
Prepare a separate sample by spiking the same concentration of the standard into a blank matrix extract that has gone through the entire sample preparation process.
-
Compare the peak area of the analyte in the pure solvent to that in the matrix extract. A lower peak area in the matrix extract indicates ion suppression.
-
The workflow for diagnosing ion suppression can be visualized as follows:
Question: My results indicate significant ion suppression. What are the most effective strategies to overcome this for this compound analysis?
Answer:
Several strategies can be employed to mitigate ion suppression. The most effective approach often involves a combination of sample preparation, chromatographic optimization, and the use of appropriate internal standards.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects.[1][4] For acyl-CoAs, reversed-phase (e.g., C18) or mixed-mode cartridges can be used.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective at removing interfering substances, particularly highly nonpolar or polar compounds that differ significantly in solubility from this compound.[5]
-
Sample Dilution: A simple approach is to dilute the sample extract.[3][6] This reduces the concentration of both the analyte and the interfering matrix components. However, this may compromise the limit of detection if the analyte concentration is low.
-
-
Chromatographic Optimization: Modifying the LC method can help separate this compound from co-eluting matrix interferences.
-
Gradient Modification: Adjusting the gradient slope or the organic modifier can alter the elution profile of both the analyte and interferences.
-
Column Chemistry: Switching to a different column chemistry (e.g., a different C18 phase, or a phenyl-hexyl column) can change the selectivity of the separation.
-
Mobile Phase Additives: While ion-pairing agents can cause ion suppression themselves, using volatile buffers like ammonium acetate or ammonium hydroxide at high pH has been shown to be effective for the analysis of long-chain acyl-CoAs without the need for ion-pairing reagents.[7][8]
-
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most reliable way to compensate for matrix effects.[3][9] A SIL-IS for this compound will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of signal suppression.
The decision-making process for mitigating ion suppression can be structured as follows:
Frequently Asked Questions (FAQs)
Q1: What type of sample preparation is recommended for this compound from biological matrices like plasma or tissue homogenates?
A1: For complex matrices, a robust sample preparation protocol is crucial. Solid-Phase Extraction (SPE) is highly recommended for its ability to provide cleaner extracts compared to simple protein precipitation. A generic SPE protocol for acyl-CoAs would involve:
-
Conditioning: Activate the SPE cartridge with methanol.
-
Equilibration: Equilibrate the cartridge with water or a weak buffer.
-
Loading: Load the pre-treated sample (e.g., protein-precipitated plasma or tissue homogenate).
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elution: Elute the this compound with a higher concentration of organic solvent.
Q2: I do not have a stable isotope-labeled internal standard for this compound. What are my alternatives?
A2: While a SIL-IS is ideal, if one is not available, you can use a structural analog as an internal standard. For this compound, a good option would be a commercially available odd-chain 3-hydroxy acyl-CoA (e.g., 3-hydroxyheptadecanoyl-CoA) that is not expected to be present in your sample. This will help to correct for variability in extraction and injection, but it may not perfectly mimic the ionization behavior of your analyte and thus may not fully compensate for ion suppression.
Q3: What are the characteristic MS/MS fragments for this compound that I should monitor for quantification?
A3: Acyl-CoAs exhibit a characteristic fragmentation pattern. The most common and reliable fragmentation for quantification is the neutral loss of the 5'-ADP moiety (507 Da) in positive ion mode. Therefore, you would set up a Multiple Reaction Monitoring (MRM) transition from the protonated molecular ion [M+H]+ of this compound to the fragment ion corresponding to [M+H - 507]+.
Q4: Can the use of ion-pairing reagents in the mobile phase improve the chromatography of this compound?
A4: Ion-pairing reagents like trifluoroacetic acid (TFA) can improve peak shape for polar compounds in reversed-phase chromatography. However, they are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry. It is generally recommended to avoid non-volatile ion-pairing reagents. Instead, using a mobile phase with a high pH (e.g., buffered with ammonium hydroxide) can provide good chromatographic performance for long-chain acyl-CoAs without causing severe ion suppression.[7]
Quantitative Data Summary
The following table summarizes the recovery and matrix effect data for different sample preparation techniques for acyl-CoAs and other lipids from various studies. This data can help in selecting an appropriate method for your experiments.
| Analyte Class | Sample Matrix | Sample Preparation Method | Average Recovery (%) | Matrix Effect (%) | Reference |
| Acyl-CoAs | Rat Liver | SPE | 83-90 | Not Reported | [8] |
| Acyl-CoAs | Mouse Skeletal Muscle | Online SPE | 87-107 | Not Observed | [10] |
| Various Drugs | Plasma | SPE (Oasis PRiME HLB) | 98 ± 8 | 12 | |
| Various Drugs | Plasma | LLE | 70 ± 10 | 17 | |
| Lipids | Human Plasma | SPE | Equivalent or better than LLE | Not specified | [4] |
| Organic Acids | Urine | SPE | 84.1 | Not Reported | [11] |
| Organic Acids | Urine | LLE | 77.4 | Not Reported | [11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing your internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water.
-
Elution: Elute the this compound with 1 mL of 90% acetonitrile in water.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the precursor ion [M+H]+ to the product ion [M+H - 507]+.
Signaling Pathway
This compound is a hydroxylated medium-chain acyl-CoA. While its specific direct involvement in major signaling pathways is not as extensively documented as for other lipids, it is an intermediate in fatty acid metabolism. Below is a simplified representation of the 3-hydroxypropionate cycle, a carbon fixation pathway where related 3-hydroxyacyl-CoA intermediates are involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters [escholarship.org]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of OPC8-CoA and 3-Hydroxy-OPC8-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful chromatographic separation of OPC8-CoA and its hydroxylated analog, 3-Hydroxy-OPC8-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating OPC8-CoA and this compound?
A1: The primary challenge lies in their structural similarity. This compound differs from OPC8-CoA only by the presence of a hydroxyl group on the acyl chain. This small difference in polarity can lead to co-elution or poor resolution in standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods. Achieving baseline separation requires careful optimization of the chromatographic conditions, particularly the mobile phase composition and pH.
Q2: What type of HPLC column is best suited for this separation?
A2: A C18 or C8 reversed-phase column is generally recommended for the separation of long-chain acyl-CoA esters.[1] These columns provide the necessary hydrophobicity to retain the analytes while allowing for elution with a suitable organic mobile phase. For closely related compounds like OPC8-CoA and this compound, a high-resolution column with a smaller particle size (e.g., ≤3 µm) can significantly improve separation efficiency.
Q3: How does the mobile phase pH affect the separation?
A3: The mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds.[2] OPC8-CoA and this compound contain phosphate groups from the coenzyme A moiety and a carboxyl group in the fatty acyl chain, making them acidic. The pKa of long-chain fatty acids can range from approximately 8.3 to 10.15.[3][4] By adjusting the mobile phase pH to be at least two units below the pKa of the analytes, you can ensure they are in their protonated, less polar form, leading to longer retention on a reversed-phase column and potentially better separation.[5] A buffered mobile phase is essential to maintain a stable pH and ensure reproducible results.[2]
Q4: What are the recommended initial mobile phase conditions?
A4: A good starting point for method development is a gradient elution using a mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile in a 25 mM potassium phosphate buffer with a pH of 5.3 has been used for separating long-chain acyl-CoA esters.[1] The gradient can be optimized to achieve the desired separation.
Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution of OPC8-CoA and this compound Peaks
Q: My chromatogram shows a single broad peak or two overlapping peaks for OPC8-CoA and this compound. How can I improve the resolution?
A: Co-elution of structurally similar compounds is a common issue.[3] Here are several strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks. Start with a lower initial concentration of the organic solvent and increase it more slowly over a longer period.
-
Adjust the Mobile Phase pH: As discussed in the FAQs, controlling the ionization state of the analytes is crucial. Experiment with a mobile phase pH in the range of 4.0 to 6.0. A lower pH will generally increase the retention of both compounds, which may enhance their separation.[6]
-
Change the Organic Solvent: If you are using acetonitrile, consider switching to methanol or a mixture of both. Different organic solvents can alter the selectivity of the separation.
-
Lower the Column Temperature: Reducing the column temperature can sometimes improve resolution, although it may also lead to broader peaks and higher backpressure.
-
Use a Different Stationary Phase: If optimizing the mobile phase does not yield the desired separation, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for compounds with aromatic or polar functionalities.
dot
Caption: Troubleshooting workflow for co-eluting peaks.
Issue 2: Peak Tailing
Q: The peaks for my analytes are asymmetrical with a pronounced tail. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the HPLC system.
-
Secondary Silanol Interactions: The silica backbone of reversed-phase columns can have residual acidic silanol groups that interact with basic functionalities in the analytes, causing peak tailing. While OPC8-CoA and this compound are acidic, the adenine moiety of coenzyme A can exhibit some basic character.
-
Solution: Use a base-deactivated or end-capped column. Operating at a lower mobile phase pH (e.g., below 4) can also help by protonating the silanol groups and reducing these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
System Issues: Dead volume in the HPLC system (e.g., from poorly connected tubing) can cause peak tailing.
-
Solution: Ensure all fittings are properly tightened and use tubing with the smallest possible inner diameter.
-
Issue 3: Irreproducible Retention Times
Q: I am observing significant shifts in retention times between injections. What is the likely cause?
A: Irreproducible retention times are often due to an unstable mobile phase or column equilibration issues.
-
Mobile Phase Instability:
-
Solution: Ensure your mobile phase is well-mixed and degassed. If you are using a buffered mobile phase, prepare it fresh daily to prevent microbial growth and changes in pH.
-
-
Inadequate Column Equilibration:
-
Solution: When changing mobile phases or after a steep gradient, ensure the column is adequately equilibrated with the initial mobile phase conditions before injecting the next sample. A longer equilibration time may be necessary.
-
-
Fluctuations in Column Temperature:
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Data Presentation
Table 1: Physicochemical Properties of OPC8-CoA and this compound
| Property | OPC8-CoA | This compound |
| Molecular Formula | C39H64N7O18P3S | C39H66N7O19P3S |
| Molecular Weight | 1043.9 g/mol | 1059.9 g/mol |
| Key Structural Difference | - | Presence of a hydroxyl group on the acyl chain |
| Expected Polarity | Less polar | More polar |
| Expected Elution Order (RP-HPLC) | Later eluting | Earlier eluting |
Experimental Protocols
Protocol 1: Sample Preparation
This protocol outlines a general procedure for the extraction of long-chain acyl-CoAs from biological samples.
-
Homogenization: Homogenize the tissue or cell pellet in a suitable extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) on ice.
-
Phase Separation: Centrifuge the homogenate to separate the aqueous and organic phases. The acyl-CoAs will be in the aqueous phase.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs. a. Condition the cartridge with methanol followed by water. b. Load the aqueous extract onto the cartridge. c. Wash the cartridge with water to remove salts and other polar impurities. d. Elute the acyl-CoAs with a suitable concentration of methanol or acetonitrile.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the initial mobile phase for HPLC analysis.
Protocol 2: HPLC Method Development and Optimization
This protocol provides a starting point and optimization strategy for the separation of OPC8-CoA and this compound.
-
Initial HPLC Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 25 mM Potassium Phosphate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 260 nm (for the adenine base of CoA)
-
Injection Volume: 5 µL
-
-
Optimization Strategy: a. Gradient Optimization: If co-elution occurs, flatten the gradient around the elution time of the analytes. For example, if the compounds elute at 50% B, try a gradient segment from 40% to 60% B over a longer duration. b. pH Adjustment: Prepare mobile phase A with different pH values (e.g., 4.0, 4.5, 5.5, 6.0) and evaluate the impact on retention and selectivity. c. Organic Modifier: Replace acetonitrile with methanol and re-optimize the gradient. Methanol may provide a different selectivity for these compounds. d. Temperature Optimization: Evaluate the separation at different temperatures (e.g., 30 °C, 35 °C, 45 °C) to see if it improves resolution.
dot
Caption: General experimental workflow for separation.
References
- 1. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve peak shape for acyl-CoAs in HPLC
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of acyl-Coenzyme A (acyl-CoA) compounds. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak shape in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my acyl-CoA peaks showing significant tailing?
Peak tailing is the most common issue in acyl-CoA analysis. It is primarily caused by secondary interactions between the negatively charged phosphate groups on the CoA moiety and active sites within the HPLC system.[1][2] Key contributors include:
-
Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar head of the acyl-CoA.[2]
-
Metal Chelation: The phosphate groups can bind to metal ions on stainless steel surfaces of the column hardware, tubing, and frits, causing adsorption and tailing.[1][3]
-
Inappropriate Mobile Phase pH: A mobile phase pH that results in inconsistent ionization of the analyte can lead to mixed retention mechanisms and poor peak shape.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create new active sites that cause tailing.[4]
Q2: What is the purpose of an ion-pairing reagent and why is it important for acyl-CoA analysis?
An ion-pairing (IP) reagent is a mobile phase additive that contains a hydrophobic tail and an ionic head group. For analyzing negatively charged acyl-CoAs, a reagent with a positive charge (e.g., a quaternary amine) is used. The IP reagent forms a neutral, hydrophobic complex with the charged acyl-CoA molecule.[5] This is crucial because it:
-
Improves Retention: The neutral ion-pair has a stronger affinity for the nonpolar reversed-phase stationary phase (like C18), leading to better retention.
-
Enhances Peak Shape: By masking the charge on the acyl-CoA, the IP reagent minimizes undesirable secondary interactions, resulting in sharper, more symmetrical peaks.[6][7]
Q3: My peaks are broad or splitting. What are the likely causes?
Broad or splitting peaks can stem from several factors:
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase can cause the sample band to spread before it reaches the column, leading to broad or split peaks.[8][9]
-
Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, resulting in peak distortion.[2][10]
-
Column Voids: A void or channel in the column's packed bed can cause the sample to travel through different paths, resulting in split or misshapen peaks.[2][8]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening.[4][11]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As); an ideal peak has a value of 1.0, while values above 2.0 are generally unacceptable.[4] Use the following workflow and strategies to diagnose and resolve tailing.
Caption: A logical workflow for troubleshooting peak tailing in acyl-CoA HPLC analysis.
The mobile phase is the most critical factor for controlling peak shape.
-
Ion-Pairing Reagents: The use of an appropriate ion-pairing reagent is often mandatory. Alkylamines such as triethylamine (TEA) or quaternary ammonium salts are effective.[5][7] The concentration should be optimized, as too little will be ineffective and too much can cause excessively long retention times.[5]
-
pH Control: Acyl-CoAs contain multiple phosphate groups and are anionic. Maintaining a stable pH with a buffer is essential for consistent ionization and retention. A pH range of 4.5 to 6.5 is a good starting point.[1]
-
Buffer Selection: Phosphate buffers can be effective as they compete with the acyl-CoA phosphate groups for active metal sites in the system, thereby reducing tailing.[1]
| Parameter | Recommended Range | Rationale |
| Ion-Pairing Reagent Conc. | 5-20 mM | Balances effective pairing with manageable retention times.[5] |
| Buffer Concentration | 10-50 mM | Ensures stable pH without causing salt precipitation.[4] |
| Mobile Phase pH | 4.5 - 6.5 | Maintains consistent analyte ionization and is compatible with silica columns. |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. |
-
Aqueous Component (Buffer A):
-
To 950 mL of HPLC-grade water, add the chosen buffer salt (e.g., potassium phosphate) to the desired concentration (e.g., 20 mM).
-
Add the ion-pairing reagent (e.g., triethylamine) to the final desired concentration (e.g., 10 mM).
-
Adjust the pH to the target value (e.g., 5.5) using an appropriate acid (e.g., phosphoric acid).
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates.[12]
-
-
Organic Component (Solvent B):
-
Use HPLC-grade acetonitrile or methanol. It is generally not necessary to add buffer or IP reagent to the strong solvent, but some methods do for consistency.
-
-
Degassing:
-
Degas both mobile phases thoroughly using sonication, vacuum filtration, or an inline degasser before use to prevent bubble formation in the pump.[10]
-
-
Use a Guard Column: A guard column with the same stationary phase as the analytical column acts as a disposable inlet, protecting the main column from strongly adsorbed contaminants and particulates.[11]
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent. For reversed-phase columns, this involves washing with a high percentage of organic solvent.[13] Always check the column's instruction manual for recommended washing procedures and solvent compatibility.
-
System Passivation: For persistent issues with metal interactions, consider passivating the HPLC system with an acid wash (e.g., nitric acid), ensuring this procedure is compatible with all system components.
Guide 2: Correcting Peak Fronting and Broadening
Peak fronting is often a sign of mass overload, while general broadening can be caused by several factors.[9]
-
Reduce Injection Volume/Concentration: If peaks are fronting, dilute your sample or reduce the injection volume. A good starting point for injection volume is ≤ 5% of the column's total volume.[4][9]
-
Match the Sample Solvent: The ideal sample solvent is the initial mobile phase itself. If a stronger solvent must be used for solubility, keep the injection volume as small as possible to minimize peak distortion.[8]
| Injection Solvent | Peak Shape | Tailing Factor (Tf) |
| 10% Acetonitrile (Matches Mobile Phase) | Symmetrical, Sharp | 1.1 |
| 50% Acetonitrile | Moderate Broadening | 1.4 |
| 90% Acetonitrile | Severe Broadening/Splitting | >2.5 |
| (Note: Data is illustrative and will vary by method) |
-
Minimize Extra-Column Volume: Ensure all tubing is as short and narrow-bored (e.g., 0.12 mm ID) as possible, especially between the column and the detector.[4] Check that all fittings are properly seated to avoid dead volume.
-
Check for Column Voids: A sudden drop in backpressure or severely distorted peaks can indicate a void at the column inlet.[2] This can sometimes be fixed by reversing the column and flushing at a low flow rate, but often requires column replacement.
The diagram below illustrates how a cationic ion-pairing reagent interacts with an anionic acyl-CoA and the C18 stationary phase to improve chromatographic performance.
Caption: Ion-pairing reagents neutralize acyl-CoAs, enhancing their retention on C18 columns.
References
- 1. researchgate.net [researchgate.net]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Enzymatic Degradation of 3-Hydroxy-OPC8-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the enzymatic degradation of 3-Hydroxy-OPC8-CoA in your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a synonym for 3-hydroxyoctanoyl-CoA, a metabolic intermediate in the beta-oxidation of medium-chain fatty acids. Its degradation in biological samples can lead to inaccurate quantification and misinterpretation of experimental results. The primary enzyme responsible for its degradation is medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCAD), which is a key enzyme in the mitochondrial beta-oxidation pathway.
Q2: What is the primary pathway for the enzymatic degradation of this compound?
A2: The primary degradation pathway for this compound is the mitochondrial fatty acid beta-oxidation spiral. In this pathway, this compound is oxidized by medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCAD) to 3-keto-OPC8-CoA (3-ketooctanoyl-CoA). This is a critical step in the breakdown of fatty acids for energy production.
Q3: How can I prevent the degradation of this compound in my samples during and after collection?
A3: Preventing degradation requires immediate inactivation of enzymes and proper sample storage. Key strategies include:
-
Rapid Quenching: Immediately stop enzymatic activity at the time of sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by using a cold quenching solution.
-
Proper Storage: Store samples at ultra-low temperatures (-80°C) to minimize any residual enzymatic activity.
Q4: Are there any chemical inhibitors I can add to my samples to prevent the degradation of this compound?
A4: While research has shown that molecules such as acetoacetyl-CoA, CoA, and acetyl-CoA can inhibit 3-hydroxyacyl-CoA dehydrogenase activity, their use for sample preservation is not standard practice due to potential interference with downstream analysis. The most effective method for preventing degradation is to stop all enzymatic activity through rapid quenching and denaturation, rather than specific enzyme inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable levels of this compound | Enzymatic degradation during sample collection and processing. | Implement a rapid quenching protocol immediately upon sample collection. Flash-freeze tissue samples in liquid nitrogen. For cell cultures, use a cold quenching solution like 60% methanol at -20°C. |
| Improper sample storage. | Ensure samples are stored at -80°C immediately after quenching and extraction. Avoid repeated freeze-thaw cycles. | |
| High variability in this compound measurements between replicates | Inconsistent sample handling and quenching times. | Standardize the time between sample collection and quenching to be as short as possible. Ensure all samples are treated identically. |
| Partial enzymatic activity remaining after quenching. | Optimize your quenching protocol. For chemical quenching, ensure the final concentration of the quenching agent is sufficient and the temperature is low enough to completely inactivate enzymes. | |
| Interference in downstream analysis (e.g., LC-MS/MS) | Contaminants from quenching or extraction solutions. | Use high-purity solvents and reagents. Include a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances. |
| Instability of this compound in the analytical solvent. | Analyze samples as quickly as possible after extraction. Keep extracts at low temperatures (e.g., 4°C in an autosampler) during the analytical run. |
Experimental Protocols
Protocol 1: Sample Collection and Quenching for Tissue Samples
This protocol is designed to minimize the enzymatic degradation of this compound in tissue samples.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortars and pestles
-
Pre-chilled extraction buffer (e.g., 80% methanol, -20°C)
-
Homogenizer
-
Centrifuge
Procedure:
-
Excise the tissue sample as quickly as possible.
-
Immediately flash-freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a tube containing 1 mL of pre-chilled extraction buffer per 50 mg of tissue.
-
Homogenize the sample on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Store the extract at -80°C until analysis.
Protocol 2: Sample Collection and Quenching for Adherent Cell Cultures
This protocol is for quenching enzymatic activity in adherent cell cultures to preserve this compound.
Materials:
-
Cold quenching solution (60% methanol in water, -20°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Aspirate the cell culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add the cold quenching solution to the culture dish.
-
Scrape the cells from the dish in the quenching solution.
-
Transfer the cell suspension to a pre-chilled tube.
-
Centrifuge at a low speed (e.g., 1,000 x g) for 2 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
Store the extract at -80°C until analysis.
Visualizations
Technical Support Center: Quantification of Low-Abundance Jasmonate Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low-abundance jasmonate precursors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying low-abundance jasmonate precursors?
A1: The primary challenges stem from their low physiological concentrations in plant tissues, chemical instability, and the complexity of the plant matrix, which can cause interference during analysis.[1] Key precursors like 12-oxophytodienoic acid (OPDA) are often present at very low levels, making their detection and accurate quantification difficult. Additionally, these molecules can be susceptible to degradation during sample extraction and processing.
Q2: What is the recommended analytical technique for quantifying jasmonate precursors?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique due to its high sensitivity, selectivity, and specificity.[2] It allows for the accurate quantification of multiple jasmonates and their precursors in a single run. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization of the analytes, which can introduce variability.[1]
Q3: Why are internal standards crucial for accurate quantification?
A3: Internal standards, particularly stable isotope-labeled versions of the target analytes (e.g., [13C6]-JA-Ile), are essential to correct for analyte loss during sample preparation and to account for matrix effects such as ion suppression in LC-MS/MS analysis.[3] This ensures high accuracy and reproducibility in quantification.
Q4: What are typical concentrations of jasmonate precursors in plant tissues?
A4: The concentrations of jasmonate precursors can vary significantly depending on the plant species, tissue type, and environmental conditions. For example, in Arabidopsis thaliana leaves, the levels of OPDA, jasmonic acid (JA), and jasmonoyl-isoleucine (JA-Ile) can change dramatically in response to wounding. The table below provides an example of these variations.
Troubleshooting Guides
Problem 1: Low Recovery of Jasmonate Precursors During Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Sorbent Chemistry | Select a sorbent with a suitable retention mechanism for your analytes. For reversed-phase SPE of jasmonates, a C18 sorbent is commonly used.[1] | The sorbent must effectively retain the analytes from the sample matrix while allowing interfering compounds to pass through. |
| Sample pH Not Optimized | Adjust the pH of the sample to ensure the analytes are in a neutral form for efficient retention on reversed-phase sorbents. | For acidic compounds like jasmonates, acidifying the sample will suppress their ionization and improve retention. |
| Inadequate Elution Solvent | Increase the strength or volume of the elution solvent. Ensure the pH of the elution solvent is appropriate to elute the retained analytes. | A common elution solvent for jasmonates from C18 cartridges is methanol or acetonitrile.[1] Sometimes, the addition of a small amount of acid or base can improve elution efficiency. |
| Column Drying Out | Ensure the SPE cartridge does not dry out between the conditioning, equilibration, and sample loading steps. | If the sorbent bed dries, it can lead to channeling and reduced interaction between the sample and the sorbent, resulting in poor recovery.[4][5] |
| Flow Rate Too High | Optimize the flow rate during sample loading and elution. Slower flow rates generally allow for better interaction and equilibrium, leading to improved recovery.[4][5] | High flow rates can lead to breakthrough of the analytes during loading and incomplete elution. |
Problem 2: Poor Peak Shape and Low Sensitivity in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step | Explanation |
| Ion Suppression | Dilute the sample extract to reduce the concentration of co-eluting matrix components. Improve the sample cleanup procedure to remove interfering compounds. | Ion suppression occurs when molecules in the sample matrix co-eluting with the analytes of interest interfere with the ionization process in the mass spectrometer, leading to a decreased signal.[6][7] |
| Suboptimal LC Conditions | Optimize the mobile phase composition, gradient, and flow rate to achieve good separation of the jasmonate precursors from other matrix components. | Proper chromatographic separation is crucial to minimize ion suppression and ensure accurate quantification. |
| Incorrect MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS parameters for each analyte. | Fine-tuning the MS/MS parameters for each specific jasmonate precursor will maximize its signal and improve the sensitivity of the assay. |
| Analyte Degradation | Ensure samples are kept cold during extraction and stored at -80°C. Minimize the time between extraction and analysis. Consider adding antioxidants during sample preparation. | Jasmonate precursors can be unstable and degrade, leading to lower than expected signals. |
Quantitative Data Summary
Table 1: Representative Concentrations of Jasmonates in Arabidopsis thaliana Leaves
| Compound | Wild-Type (Unwounded) (pmol/g FW) | Wild-Type (Wounded) (pmol/g FW) | opr3 Mutant (Wounded) (pmol/g FW) |
| OPDA | ~150 | ~2500 | ~2500 |
| JA | ~20 | ~800 | Not Detected |
| JA-Ile | ~5 | ~150 | Not Detected |
Data compiled from multiple sources and represent approximate values to illustrate typical changes upon wounding.[8] FW = Fresh Weight. The opr3 mutant is deficient in OPDA reductase 3 and cannot convert OPDA to JA.
Experimental Protocols
Detailed Methodology for Jasmonate Precursor Extraction from Plant Tissue
-
Sample Collection and Freezing: Immediately freeze collected plant tissue (~100 mg) in liquid nitrogen to quench metabolic activity and prevent analyte degradation.
-
Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: Add 1 mL of cold extraction solvent (e.g., 80% methanol in water) containing internal standards to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the jasmonates with 1 mL of methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Jasmonate Biosynthesis Pathway.
Caption: Experimental Workflow for Jasmonate Analysis.
Caption: Troubleshooting Logic for Low Analyte Signal.
References
- 1. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. specartridge.com [specartridge.com]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. [PDF] The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis | Semantic Scholar [semanticscholar.org]
- 7. Figure 2 from Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Acyl-CoA Profiling in Plant Metabolomics
Welcome to the technical support center for acyl-CoA profiling in plant metabolomics. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to matrix effects during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during acyl-CoA analysis.
Problem: Low or No Recovery of Acyl-CoAs in My Plant Extract
Possible Causes and Solutions:
-
Inefficient Extraction: Acyl-CoAs are present in low abundance in plant tissues and require specific extraction methods for optimal recovery.[1] The choice of extraction solvent and protocol is critical.
-
Recommended Protocol: A common and effective method involves quenching the tissue in liquid nitrogen and extracting with a buffered organic solvent mixture. An isopropanol-based extraction followed by solid-phase extraction (SPE) has been shown to be effective.[2]
-
Experimental Protocol: Acyl-CoA Extraction from Plant Tissue
-
Immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a pre-chilled mortar and pestle.
-
Extract the homogenized tissue with a solution of 2-propanol and 50 mM KH2PO4 (pH 7.2) (1:1, v/v).
-
Add an internal standard, such as heptadecanoyl-CoA, to the extraction mixture to account for extraction losses.[2]
-
After centrifugation, the supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.
-
-
-
Degradation of Acyl-CoAs: Acyl-CoAs are susceptible to degradation, especially at non-optimal pH and temperature.[3]
-
Poor SPE Recovery: The choice of SPE sorbent and elution solvent can significantly impact the recovery of different acyl-CoA species.
-
Solution: Optimize the SPE protocol for your specific acyl-CoAs of interest. A C18 sorbent is commonly used. Ensure proper conditioning of the column and use an appropriate elution solvent, such as methanol or acetonitrile with a small amount of acid.
-
Problem: I'm Observing Significant Ion Suppression or Enhancement in My LC-MS/MS Analysis.
Possible Causes and Solutions:
-
Co-eluting Matrix Components: Complex plant matrices contain numerous compounds that can co-elute with your acyl-CoAs of interest and interfere with their ionization in the mass spectrometer.[4][5] This is a primary cause of matrix effects.
-
Solution 1: Improve Chromatographic Separation: Optimize your LC method to better separate the analytes from interfering matrix components.[6] This can involve adjusting the gradient, flow rate, or using a different column chemistry.
-
Solution 2: Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[7] However, be mindful that dilution may also lower the analyte concentration below the limit of detection.
-
Solution 3: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed in the same way as your samples.[7] This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.
-
-
Inadequate Sample Cleanup: Insufficient removal of interfering compounds during sample preparation will lead to greater matrix effects.
-
Use of Internal Standards: The most effective way to correct for matrix effects is the use of appropriate internal standards.
-
Best Practice: Stable Isotope-Labeled Internal Standards (SIL-IS): SIL-IS are the gold standard for quantitative mass spectrometry as they have the same chemical and physical properties as the analyte and co-elute, thus experiencing the same matrix effects.[9][10] Adding a known amount of a SIL-IS for each analyte of interest to the sample at the beginning of the extraction process allows for accurate correction of both extraction losses and matrix effects. A common approach is to use ¹³C- and ¹⁵N-labeled pantothenate (vitamin B5) to biosynthetically generate a suite of labeled acyl-CoAs in a cell culture or yeast system, which can then be used as internal standards.[11][12][13]
-
Quantitative Data Summary: Impact of Extraction Method on Acyl-CoA Recovery
| Extraction Method | Analyte | Recovery (%) | Reference |
| Trichloroacetic Acid (TCA) with SPE | Pantothenate | 0 | [14] |
| Sulfosalicylic Acid (SSA) | Pantothenate | >100 | [14] |
| Trichloroacetic Acid (TCA) with SPE | Dephospho-CoA | 0 | [14] |
| Sulfosalicylic Acid (SSA) | Dephospho-CoA | >99 | [14] |
| Trichloroacetic Acid (TCA) with SPE | CoA | 1 | [14] |
| Sulfosalicylic Acid (SSA) | CoA | 74 | [14] |
| Trichloroacetic Acid (TCA) with SPE | Acetyl-CoA | 36 | [14] |
| Sulfosalicylic Acid (SSA) | Acetyl-CoA | 59 | [14] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of plant metabolomics?
A: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[4][15] In plant metabolomics, the matrix is everything in the extract other than the analytes of interest. These effects can lead to either suppression (decreased signal) or enhancement (increased signal) of the analyte's response, resulting in inaccurate quantification.[15]
Q2: Why are acyl-CoAs particularly susceptible to matrix effects?
A: Acyl-CoAs are often present at low concentrations in complex plant extracts.[1][16] This low abundance makes their signal more susceptible to being overwhelmed or interfered with by the much higher concentrations of other matrix components, such as lipids, phenolics, and carbohydrates.[17]
Q3: What is the best way to quantify acyl-CoAs in plant extracts?
A: The gold standard for accurate quantification of acyl-CoAs is the use of stable isotope-labeled internal standards (SIL-IS) in combination with LC-MS/MS.[9][13] SIL-IS are added to the sample at the very beginning of the extraction process. Because they are chemically identical to the analyte, they experience the same extraction losses and matrix effects, allowing for reliable correction and accurate quantification.[10]
Q4: Can I use a single internal standard for all my acyl-CoAs?
A: While using a single, structurally similar internal standard is better than none, it is not ideal. Different acyl-CoA species can have different extraction efficiencies and experience varying degrees of matrix effects depending on their chain length and chromatographic retention time. For the most accurate results, it is recommended to use a specific SIL-IS for each acyl-CoA you want to quantify.[18]
Q5: How can I assess the stability of my acyl-CoA samples during analysis?
A: To evaluate the stability of your acyl-CoAs in the autosampler, you can inject the same sample at different time points (e.g., 0, 8, 16, 24 hours) and monitor the peak areas of the analytes.[3] It is recommended to keep the autosampler temperature at 4°C. Most acyl-CoAs show less than 30% degradation in solution after 9 hours at 4°C.[3]
Visualizations
Caption: Workflow for Acyl-CoA Profiling in Plant Metabolomics.
Caption: The Cause and Effect of Matrix Interference.
Caption: Key Strategies for Mitigating Matrix Effects.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. blog.organomation.com [blog.organomation.com]
- 9. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quench Extraction of CoA Thioesters from Plant Cells
Welcome to the technical support center for the optimization of CoA thioester quench extraction from plant cells. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during this critical experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a quenching step in CoA thioester extraction from plant cells?
A1: The primary goal of quenching is to instantaneously halt all enzymatic activity within the plant cells.[1][2][3] This is crucial for accurately preserving the cellular metabolome at a specific moment in time, preventing the degradation or interconversion of metabolites like CoA thioesters, which can have turnover rates on the order of seconds.[4] An effective quenching process ensures that the quantified metabolite levels reflect the true physiological state of the cells at the time of harvesting.
Q2: What are the most common challenges encountered during the extraction of CoA thioesters from plant cells?
A2: Researchers often face several challenges, including:
-
Low Abundance: Acyl-CoAs are typically present in low concentrations in plant tissues, making their detection and quantification difficult.[5]
-
Metabolite Instability: CoA thioesters are reactive molecules susceptible to degradation. Rapid and effective quenching is essential to prevent their turnover.[4]
-
Matrix Effects: The complex chemical diversity of plant matrices can interfere with analytical techniques like mass spectrometry, leading to ion suppression and inaccurate quantification.[6]
-
Incomplete Extraction: The rigid cell walls of plant cells can make complete extraction of intracellular metabolites challenging.
-
Metabolite Leakage: Improper quenching or cell handling techniques can lead to the leakage of intracellular metabolites, resulting in underestimation of their concentrations.[1]
Q3: What are the recommended quenching solutions for plant cell metabolomics?
A3: The ideal quenching solvent should rapidly inhibit metabolic activity without damaging cell membranes and causing metabolite leakage.[1] Commonly used quenching methods include:
-
Cold Organic Solvents: A mixture of acidic acetonitrile:methanol:water is often recommended. The addition of a small amount of acid, such as formic acid (e.g., 0.1 M), can accelerate the quenching process.[4]
-
Cold Isotonic Solutions: Pre-chilled isotonic solutions, like 0.9% sterile saline, can help maintain cellular integrity and prevent the leakage of intracellular metabolites.[1]
-
Liquid Nitrogen: Flash freezing the plant tissue in liquid nitrogen is a widely used method for rapid quenching.[2][3][4]
It is generally not recommended to use 100% methanol alone as a quenching solution, as it can cause leakage of some metabolites.[1]
Q4: How can I minimize metabolite leakage during cell harvesting?
A4: For adherent plant cell cultures, it is recommended to aspirate the media and directly add the quenching solvent.[4] For suspension cultures, fast filtration followed by immediate immersion of the filter in the quenching solvent is a preferred method to avoid the perturbations caused by slow pelleting.[4] When working with tissues, immediate freezing in liquid nitrogen after harvesting is critical.[4] Using a spatula to scrape cells is generally preferred over enzymatic digestion (e.g., with trypsin), as the latter can disrupt cell membranes and lead to significant metabolite loss.[1]
Q5: What are the best practices for storing plant samples and extracts for CoA thioester analysis?
A5: To minimize degradation, it is highly recommended to extract metabolites as soon as possible after quenching.[7] If storage is necessary, storing the extracts at -80°C is preferable to storing the intact tissue or cell pellets.[3][7] Minimizing freeze-thaw cycles to a single cycle is crucial to maintain the integrity of the metabolome.[7]
Troubleshooting Guides
Problem 1: Low or no detectable CoA thioester peaks in my analytical run (e.g., LC-MS/MS).
| Possible Cause | Troubleshooting Step |
| Ineffective Quenching | Ensure the quenching solution is sufficiently cold (e.g., -40°C or colder) and that the plant material is rapidly and thoroughly immersed.[7] For tissues, immediately flash-freeze in liquid nitrogen upon harvesting.[4] |
| Metabolite Degradation | Minimize the time between sample harvesting, quenching, extraction, and analysis. Keep samples on ice or at low temperatures throughout the process. Consider adding preservatives like ascorbic acid for certain labile species.[4] |
| Incomplete Cell Lysis | Plant cells have tough cell walls. Ensure your homogenization method (e.g., bead beating, sonication, or cryo-grinding) is sufficient to break the cells and release the intracellular contents. Repeated homogenization cycles may be necessary.[1] |
| Poor Extraction Efficiency | Optimize your extraction solvent. A common choice is a mixture of organic solvents like methanol, acetonitrile, and water. The ratios may need to be adjusted depending on the specific CoA thioesters of interest. |
| Analytical Sensitivity Issues | CoA thioesters are often in low abundance.[5] Consider derivatization to a more easily detectable form, such as fluorescent acyl etheno CoA esters using chloroacetaldehyde.[8] Ensure your mass spectrometer is operating in a sensitive mode, such as Multiple Reaction Monitoring (MRM) for targeted analysis.[5] |
Problem 2: High variability between biological replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Quenching Time | Standardize the time from harvesting to quenching for all samples to be as short and consistent as possible. Any delay can lead to significant changes in metabolite profiles. |
| Incomplete Removal of Media/Washing Solution | If a washing step is necessary, perform it very quickly (<10 seconds) with a suitable buffer (e.g., warm PBS) to minimize perturbations to the intracellular metabolome.[4] Ensure all residual liquid is removed before adding the quenching solution. |
| Non-uniform Sample Homogenization | Ensure that all samples are homogenized to the same degree. Visually inspect for any remaining intact tissue or cells. |
| Precipitation of Analytes during Storage | If storing extracts, ensure they are properly solubilized before injection into the analytical instrument. Vortexing and brief sonication can help. |
Problem 3: Suspected metabolite interconversion during sample preparation.
| Possible Cause | Troubleshooting Step |
| Slow or Incomplete Enzyme Inactivation | The use of an acidic quenching solvent (e.g., containing 0.1 M formic acid) can help to rapidly denature enzymes and prevent interconversion.[4] |
| pH Effects during Extraction | After an acidic quench, consider neutralizing the extract with a buffer like ammonium bicarbonate to prevent acid-catalyzed degradation of certain metabolites during subsequent steps.[4] |
Experimental Protocols
Key Experiment: Quench Extraction of CoA Thioesters for LC-MS/MS Analysis
This protocol is a generalized procedure and may require optimization for specific plant species and tissues.
Materials:
-
Liquid Nitrogen
-
Pre-chilled (-40°C to -80°C) Quenching Solution (e.g., Acetonitrile:Methanol:Water with 0.1 M Formic Acid)
-
Mortar and Pestle (pre-chilled with liquid nitrogen) or Bead Beater
-
Extraction Solvent (e.g., Methanol:Water)
-
Centrifuge capable of 4°C
-
Lyophilizer or SpeedVac
Procedure:
-
Harvesting and Quenching:
-
Excise the plant tissue and immediately flash-freeze in liquid nitrogen.
-
For cell cultures, rapidly filter and immerse the filter in the pre-chilled quenching solution.
-
-
Homogenization:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, adding liquid nitrogen as needed to keep the sample frozen.
-
-
Extraction:
-
Transfer the powdered tissue to a pre-weighed tube containing the cold extraction solvent.
-
Vortex thoroughly and incubate at a low temperature (e.g., -20°C) for a specified time (e.g., 1 hour) with occasional vortexing.
-
-
Centrifugation:
-
Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a lyophilizer or SpeedVac.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for CoA Thioester Extraction.
Caption: Troubleshooting Low CoA Signal.
References
- 1. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plant Single-Cell Metabolomics—Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: 3-Hydroxy-OPC8-CoA vs. OPC8-CoA as Substrates for Acyl-CoA Oxidase
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of 3-Hydroxy-OPC8-CoA and OPC8-CoA as potential substrates for acyl-CoA oxidase (ACOX), the first enzyme in the peroxisomal β-oxidation pathway. Due to a lack of direct comparative experimental data in the current scientific literature, this document offers a theoretical comparison based on the known substrate specificities of ACOX and the structural differences between the two molecules. Furthermore, we present a detailed experimental protocol to enable researchers to perform a direct comparison.
Introduction to Acyl-CoA Oxidase and Substrate Specificity
Acyl-CoA oxidase is a flavoenzyme that catalyzes the initial, rate-limiting step of peroxisomal fatty acid β-oxidation. It introduces a double bond between the α and β carbons of an acyl-CoA molecule, leading to the formation of a trans-2-enoyl-CoA and hydrogen peroxide. The substrate specificity of ACOX is not absolute and varies between different isoforms of the enzyme. Generally, ACOX can accommodate a range of acyl-CoA substrates, including straight-chain, branched-chain, and dicarboxylic acyl-CoAs. The key determinant for substrate binding and catalytic efficiency is the structural compatibility of the acyl-CoA with the enzyme's substrate-binding pocket. Bulky substrates, such as OPC8-CoA, are known to require ACOX isoforms with more spacious active sites.
Structural Comparison: this compound vs. OPC8-CoA
OPC8-CoA (3-oxo-2(2’-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA) is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone. The proposed this compound would be a derivative of this molecule, featuring a hydroxyl group at the third carbon position of the octanoyl chain.
| Feature | OPC8-CoA | This compound (Hypothesized) |
| Acyl Chain | 3-oxo-2(2’-[Z]-pentenyl)-cyclopentane-1-octanoyl | 3-hydroxy-2(2’-[Z]-pentenyl)-cyclopentane-1-octanoyl |
| Key Functional Group | Ketone at C3 | Hydroxyl group at C3 |
| Polarity | Moderately polar | More polar due to the hydroxyl group |
| Steric Hindrance | Bulky cyclopentane ring and pentenyl side chain | Increased bulk and potential for hydrogen bonding due to the hydroxyl group |
Inferred Comparison of Substrate Performance
Based on the structural differences, we can infer the potential impact on the interaction with acyl-CoA oxidase.
| Parameter | OPC8-CoA | This compound (Hypothesized) | Rationale |
| Binding Affinity (Km) | Lower affinity compared to simple fatty acyl-CoAs due to its bulky structure. | Potentially lower affinity than OPC8-CoA. | The additional hydroxyl group increases steric hindrance and may lead to a less favorable orientation within the active site. However, the ability to form a hydrogen bond could potentially increase affinity if the active site has a suitable donor/acceptor. |
| Catalytic Efficiency (kcat) | Dependent on the specific ACOX isoform. | Likely lower than OPC8-CoA. | The electron-donating hydroxyl group at the β-position could electronically disfavor the hydride transfer required for the oxidation reaction, thus slowing down the catalytic rate. |
| Overall Efficiency (kcat/Km) | Moderate, isoform-dependent. | Potentially lower than OPC8-CoA. | A combination of potentially lower binding affinity and reduced catalytic rate would result in lower overall enzymatic efficiency. |
Proposed Experimental Protocol for Direct Comparison
To empirically determine the suitability of this compound as an acyl-CoA oxidase substrate relative to OPC8-CoA, the following experimental protocol is proposed.
Objective: To compare the kinetic parameters (Km and Vmax) of acyl-CoA oxidase with OPC8-CoA and this compound as substrates.
Materials:
-
Purified acyl-CoA oxidase (a specific isoform, e.g., from Arabidopsis thaliana for plant-related substrates).
-
OPC8-CoA and this compound substrates.
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Horseradish peroxidase (HRP).
-
A chromogenic HRP substrate (e.g., Amplex Red or ABTS).
-
Microplate reader.
Methodology:
-
Enzyme Activity Assay: The activity of acyl-CoA oxidase will be measured using a coupled spectrophotometric assay that detects the production of hydrogen peroxide.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing the assay buffer, HRP, and the chromogenic substrate.
-
Substrate Addition: Add varying concentrations of either OPC8-CoA or this compound to initiate the reaction. A substrate-free control should be included.
-
Enzyme Addition: Add a fixed concentration of acyl-CoA oxidase to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the chosen chromogenic substrate using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
-
Comparison: Compare the Km, Vmax, and the calculated catalytic efficiency (kcat/Km) for both substrates.
Visualizations
Caption: Experimental workflow for comparing acyl-CoA oxidase activity.
Caption: The reaction catalyzed by acyl-CoA oxidase in the peroxisome.
Conclusion
While direct experimental evidence is currently lacking, a theoretical analysis based on the principles of enzyme kinetics and substrate-enzyme interactions suggests that this compound is likely to be a poorer substrate for acyl-CoA oxidase compared to OPC8-CoA. The presence of a hydroxyl group at the C3 position is predicted to increase steric hindrance and potentially lower the catalytic rate of the oxidation reaction. However, this hypothesis requires empirical validation. The provided experimental protocol offers a clear and robust method for researchers to directly compare the two substrates and generate the much-needed quantitative data. This will not only elucidate the substrate preference of acyl-CoA oxidase but also contribute to a deeper understanding of peroxisomal β-oxidation of modified fatty acids.
Functional Validation of 3-Hydroxy-OPC8-CoA: A Comparative Guide Using Arabidopsis thaliana Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the functional validation of 3-Hydroxy-OPC8-CoA, a key intermediate in the biosynthesis of jasmonic acid (JA), a critical plant hormone involved in defense and development. The validation is explored through the use of Arabidopsis thaliana mutants deficient in the peroxisomal β-oxidation pathway.
Introduction to this compound and its Role in Jasmonate Biosynthesis
Jasmonic acid (JA) is synthesized from its precursor, 12-oxo-phytodienoic acid (OPDA), through a series of enzymatic steps that occur in the peroxisome. This process involves three cycles of β-oxidation to shorten the carboxylic acid side chain of OPDA. This compound is a crucial intermediate in the first cycle of this β-oxidation pathway. Its functional validation is essential for understanding the regulation of JA biosynthesis and for identifying potential targets for modulating plant defense responses.
The core enzymes involved in the β-oxidation of JA precursors are:
-
Acyl-CoA Oxidase (ACX): Catalyzes the first dehydrogenation step.
-
Multifunctional Protein (MFP): Possesses hydratase and dehydrogenase activities. The hydratase activity is responsible for the formation of this compound.
-
3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage.
The functional validation of this compound can be achieved by analyzing Arabidopsis mutants deficient in the enzymes that produce or consume this intermediate. By comparing the biochemical and physiological phenotypes of these mutants with wild-type plants, the role of this compound in the JA biosynthesis pathway and its downstream effects on plant defense can be elucidated.
Comparative Performance of Arabidopsis Mutants for Functional Validation
The following tables summarize the expected quantitative data from experiments using various Arabidopsis mutants deficient in the JA β-oxidation pathway. These mutants provide a basis for comparing the functional consequences of disrupting the pathway at different steps relative to the metabolism of this compound.
Table 1: Comparison of Jasmonic Acid Levels in Arabidopsis Mutants
| Mutant Line | Gene Locus | Enzyme Function | Wounding-Induced JA Levels (% of Wild-Type) | Reference Phenotype |
| Wild-Type (Col-0) | - | All enzymes functional | 100% | Normal defense and fertility |
| acx1/acx5 | ACX1 (At4g16760), ACX5 (At1g06290) | Acyl-CoA Oxidase (produces the precursor to the substrate for MFP) | Abolished | Highly susceptible to insect herbivores, reduced male fertility |
| aim1 | AIM1 (At1g50950) | Multifunctional Protein (produces and consumes this compound) | Significantly reduced | Impaired wound-induced JA accumulation |
| kat2 | KAT2 (At2g33150) | 3-Ketoacyl-CoA Thiolase (consumes the product of the MFP-catalyzed reaction) | Significantly reduced | Reduced wound-induced JA accumulation and expression of JA-responsive genes |
Table 2: Comparative Defense Response Against Insect Herbivores (Trichoplusia ni)
| Plant Genotype | Larval Weight Gain (mg) after 5 days (relative to Wild-Type) | Leaf Damage (relative to Wild-Type) | Interpretation |
| Wild-Type (Col-0) | 1x | 1x | Basal level of defense |
| acx1/acx5 | > 2x | Significantly increased | Severely compromised defense due to lack of JA |
| aim1 | Expected to be > 1.5x | Expected to be increased | Compromised defense due to reduced JA |
| kat2 | Expected to be > 1.5x | Expected to be increased | Compromised defense due to reduced JA |
Table 3: Comparative Resistance to Necrotrophic Fungal Pathogens (Alternaria brassicicola)
| Plant Genotype | Lesion Diameter (mm) 5 days post-infection | Fungal Growth (relative to Wild-Type) | Interpretation |
| Wild-Type (Col-0) | ~2-3 mm | 1x | Basal level of resistance |
| acx1/acx5 | ~2-3 mm | 1x | Resistance maintained, suggesting a separate JA synthesis route or OPDA-based defense |
| aim1 | Expected to be larger | Expected to be increased | Potentially compromised resistance |
| kat2 | Expected to be larger | Expected to be increased | Potentially compromised resistance |
Visualizing the Experimental Framework
Diagrams of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the JA biosynthesis pathway, the experimental workflow for mutant analysis, and the logical relationship for interpreting results.
Caption: JA biosynthesis pathway in the peroxisome.
Caption: Experimental workflow for mutant analysis.
Caption: Logical framework for functional validation.
Detailed Experimental Protocols
Quantification of Jasmonic Acid by GC-MS
This protocol is adapted for the extraction and quantification of JA from Arabidopsis leaf tissue.
a. Sample Preparation and Extraction:
-
Collect ~200 mg of leaf tissue from 4-week-old Arabidopsis plants (wild-type and mutants) flash-frozen in liquid nitrogen.
-
Grind the tissue to a fine powder using a mortar and pestle or a bead beater.
-
Add 1 mL of extraction solvent (e.g., 80% methanol) containing a known amount of internal standard (e.g., 20 ng of dihydrojasmonic acid, DHJA).
-
Incubate at 4°C overnight with gentle shaking.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
b. Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the jasmonates with 1 mL of diethyl ether.
c. Derivatization and GC-MS Analysis:
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Methylate the sample by adding 50 µL of a diazomethane solution in diethyl ether.
-
After 10 minutes, remove the solvent under a stream of nitrogen.
-
Resuspend the sample in 100 µL of ethyl acetate.
-
Analyze 1 µL of the sample by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode.
-
Quantify the amount of JA by comparing the peak area of the endogenous JA to the peak area of the internal standard (DHJA).
Insect Feeding Bioassay with Trichoplusia ni
This assay quantifies plant resistance to a generalist insect herbivore.
a. Plant and Insect Growth:
-
Grow Arabidopsis plants (wild-type and mutants) in a controlled environment (22°C, 16h light/8h dark) for 4-5 weeks.
-
Rear Trichoplusia ni (cabbage looper) larvae on an artificial diet until they reach the first-instar stage.
b. Feeding Assay:
-
Place one newly hatched first-instar T. ni larva on a single, well-watered Arabidopsis plant.
-
Confine the larva to the plant using a nylon mesh bag or by placing the pot in a ventilated container.
-
Allow the larvae to feed for 5-10 days.
-
After the feeding period, carefully remove the larvae from the plants.
c. Data Collection and Analysis:
-
To measure larval weight gain, desiccate the larvae by drying them overnight in an oven at 65°C and then weigh them individually.
-
To quantify leaf damage, photograph the plants and measure the consumed leaf area using image analysis software (e.g., ImageJ).
-
Compare the larval weight gain and leaf damage between wild-type and mutant plants using statistical tests (e.g., Student's t-test or ANOVA).
Pathogen Infection Assay with Alternaria brassicicola
This assay measures the susceptibility of plants to a necrotrophic fungal pathogen.
a. Fungal Culture and Spore Preparation:
-
Grow Alternaria brassicicola on potato dextrose agar (PDA) plates for 10-14 days to induce sporulation.
-
Flood the plates with sterile water and gently scrape the surface to release the conidia.
-
Filter the suspension through muslin cloth to remove mycelial fragments.
-
Adjust the spore concentration to 5 x 10^5 spores/mL in water containing 0.02% Tween-20.
b. Plant Inoculation:
-
Use detached leaves from 4-5 week old Arabidopsis plants.
-
Place 5 µL droplets of the spore suspension onto the adaxial surface of each leaf.
-
Place the inoculated leaves on moist filter paper in a sealed petri dish to maintain high humidity.
-
Incubate the plates at 25°C under continuous light.
c. Disease Assessment:
-
Measure the diameter of the necrotic lesions that develop around the inoculation sites at 3, 5, and 7 days post-inoculation.
-
For a more quantitative measure of fungal growth, DNA can be extracted from the infected tissue, and fungal biomass can be quantified using quantitative PCR (qPCR) with primers specific to an A. brassicicola gene (e.g., SCYTALONE DEHYDRATASE1).
-
Compare the lesion size and fungal biomass between wild-type and mutant plants.
Alternative and Complementary Validation Methods
1. In Vitro Enzyme Assays:
-
Objective: To directly test the enzymatic activity of the MFP (AIM1) on the enoyl-OPC8-CoA substrate to produce this compound.
-
Methodology:
-
Express and purify the recombinant AIM1 protein.
-
Synthesize the enoyl-OPC8-CoA substrate.
-
Perform an in vitro reaction with the purified enzyme and substrate.
-
Analyze the reaction products using LC-MS/MS to detect the formation of this compound.
-
2. Precursor Feeding Studies:
-
Objective: To trace the metabolic fate of upstream intermediates in the JA pathway in the different mutant backgrounds.
-
Methodology:
-
Synthesize a stable isotope-labeled precursor, such as ¹³C-labeled OPDA.
-
Infiltrate the leaves of wild-type and mutant plants with the labeled precursor.
-
After a defined time period, extract the metabolites and analyze them by LC-MS/MS.
-
In an aim1 mutant, one would expect an accumulation of labeled upstream intermediates and a lack of labeled JA, confirming the block in the pathway.
-
By combining the analysis of Arabidopsis mutants with these alternative approaches, researchers can build a comprehensive and robust functional validation for this compound and other intermediates in the jasmonate biosynthesis pathway.
A Comparative Analysis of Jasmonate Precursors in Different Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key jasmonate (JA) precursors, focusing on their endogenous levels in different plant species in response to stress. Jasmonates are a class of lipid-derived phytohormones that are critical regulators of plant growth, development, and, most notably, defense responses against biotic and abiotic stresses. Understanding the dynamics of their precursors is fundamental for research in plant defense mechanisms and for the development of novel agrochemicals or therapeutic agents that modulate these pathways.
The biosynthesis of jasmonates begins with the release of α-linolenic acid (α-LA) from chloroplast membranes, which is then converted through a series of enzymatic steps into the crucial intermediate 12-oxo-phytodienoic acid (OPDA). OPDA itself can be a signaling molecule or be further processed to form jasmonic acid and its bioactive conjugate, JA-Isoleucine (JA-Ile). This guide compares the levels of these precursors and provides detailed experimental protocols for their quantification.
Comparative Levels of Jasmonate Precursors
The concentration of jasmonate precursors can vary significantly between plant species and is dramatically influenced by external stimuli such as mechanical wounding or herbivory. The following table summarizes the endogenous levels of the key precursor, 12-oxo-phytodienoic acid (OPDA), in several model plant species under different conditions. Data for free α-linolenic acid is often difficult to compare directly, as its release from membranes is a tightly regulated, transient event, and it is the availability, not the total amount, that initiates the cascade.
| Plant Species | Precursor | Condition | Endogenous Level (ng/g FW) | Notes |
| Arabidopsis thaliana | OPDA | Unwounded (Control) | < 500 | Basal levels are typically low. |
| Arabidopsis thaliana | OPDA | Mechanical Wounding (12h) | ~ 1,500 | Demonstrates a significant increase upon physical damage. |
| Arabidopsis thaliana | OPDA | Herbivory (S. exigua, 12h) | ~ 2,500 | Herbivory elicits a stronger response than simple wounding. |
| Nicotiana attenuata | OPDA | Unwounded (Control) | < 58 | Wild tobacco exhibits very low basal levels.[1] |
| Nicotiana attenuata | OPDA | Wounding + Oral Secretions (1h) | ~ 350 | Peak response is rapid after simulated herbivory.[2] |
| Oryza sativa (Rice) | OPDA | Wounding | Rapid & Transient "Burst" | A dramatic peak in OPDA occurs within 5 minutes of wounding, returning to basal levels by 15 minutes.[3] Quantitative data is highly time-dependent and not directly comparable to the longer time points in other studies. |
FW = Fresh Weight. Data synthesized from multiple sources; direct comparison should be made with caution due to differing experimental conditions.
Jasmonate Biosynthesis Pathway
The synthesis of jasmonates follows a well-characterized pathway, beginning in the chloroplast and concluding in the peroxisome. The initial precursor, α-linolenic acid, is converted to the bioactive hormone JA-Isoleucine through several key intermediates.
Caption: The jasmonate biosynthesis pathway from α-linolenic acid to JA-Isoleucine.
Experimental Protocols
Quantification of jasmonate precursors like OPDA requires sensitive and specific analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of OPDA in Plant Tissue by LC-MS/MS
This protocol provides a robust method for the extraction, purification, and quantification of OPDA and other jasmonates from plant leaf tissue.
1. Sample Preparation and Extraction:
-
Harvest 50-100 mg of fresh plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
To the frozen powder, add 1 mL of ice-cold extraction solvent (e.g., 2-propanol/H₂O/HCl (2:1:0.002, v/v/v) or 80% methanol).
-
At this stage, add a known amount of an internal standard (e.g., deuterated OPDA, [D₅]-OPDA) to correct for sample loss during processing.
-
Vortex vigorously and incubate at 4°C for 30 minutes with shaking.
-
Add 1 mL of dichloromethane, vortex thoroughly, and centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the lower organic phase to a new tube. Re-extract the aqueous phase with another 1 mL of dichloromethane and pool the organic phases.
2. Purification by Solid-Phase Extraction (SPE):
-
Dry the pooled organic phase under a stream of nitrogen gas.
-
Reconstitute the residue in 500 µL of a suitable solvent (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Condition a mixed-mode or C18 SPE cartridge (e.g., 100 mg) according to the manufacturer's instructions.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds (e.g., 1 mL of 0.1% formic acid).
-
Elute the jasmonates with a stronger solvent (e.g., 1 mL of 80% methanol or acetonitrile).
-
Dry the eluate under nitrogen gas.
3. LC-MS/MS Analysis:
-
Reconstitute the final dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) connected to a tandem mass spectrometer.
-
Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for OPDA (e.g., m/z 291.2 → 165.1) and its corresponding internal standard.
-
Quantify the endogenous OPDA concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of OPDA.
Experimental Workflow Diagram
The following diagram outlines the key steps in the quantification of jasmonate precursors.
Caption: A generalized workflow for the quantification of jasmonate precursors in plants.
References
Unraveling the Kinetics of Peroxisomal Multifunctional Enzyme 2 with 3-Hydroxy-OPC8-CoA: A Comparative Guide
For Immediate Release
A deep dive into the enzymatic kinetics of Peroxisomal Multifunctional Enzyme Type 2 (MFP-2) reveals critical insights into its interaction with the medium-chain substrate, 3-hydroxy-2-propyloctanoyl-CoA (3-Hydroxy-OPC8-CoA). This guide provides a comparative analysis of MFP-2's performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Peroxisomal Multifunctional Enzyme Type 2 (MFP-2), also known as D-bifunctional protein (DBP) and 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4), is a cornerstone of peroxisomal β-oxidation. This enzymatic pathway is responsible for the degradation of a variety of fatty acids, including very-long-chain fatty acids, branched-chain fatty acids, and bile acid intermediates. MFP-2 is a homodimeric protein, with each subunit possessing three distinct functional domains: a (3R)-hydroxyacyl-CoA dehydrogenase domain, a 2-enoyl-CoA hydratase 2 domain, and a sterol carrier protein 2-like (SCP-2L) domain. The dehydrogenase and hydratase domains are pivotal, catalyzing the second and third steps of the β-oxidation spiral, respectively.
Deficiencies in MFP-2 lead to D-bifunctional protein deficiency, a severe, autosomal recessive metabolic disorder characterized by neurological abnormalities and early mortality. Understanding the kinetic parameters of MFP-2 with various substrates is therefore crucial for elucidating disease mechanisms and developing potential therapeutic interventions. This guide focuses on the enzyme's interaction with 3-hydroxy-2-propyloctanoyl-CoA (this compound), a medium-chain 3-hydroxyacyl-CoA substrate.
Comparative Kinetic Performance of MFP-2
To date, specific kinetic data for human MFP-2 with this compound remains to be extensively published. However, the catalytic activity of human MFP-2 with a similar C8 substrate, (3R)-hydroxyoctanoyl-CoA, has been documented. The reaction catalyzed by the dehydrogenase domain is:
(3R)-hydroxyoctanoyl-CoA + NAD⁺ <=> 3-oxooctanoyl-CoA + NADH + H⁺[1]
For comparative purposes, we can consider the kinetic parameters of other 3-hydroxyacyl-CoA dehydrogenases with C8 substrates. While these are not multifunctional proteins, they offer a baseline for understanding the enzyme-substrate interactions.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human MFP-2 (HSD17B4) | (3R)-hydroxyoctanoyl-CoA | Data not available | Data not available | Data not available | Data not available | |
| Alternative Enzyme 1 (Example) | 3-hydroxyoctanoyl-CoA | Value | Value | Value | Value | Citation |
| Alternative Enzyme 2 (Example) | 3-hydroxyoctanoyl-CoA | Value | Value | Value | Value | Citation |
Note: The table above is a template. As specific kinetic data for human MFP-2 with 3-hydroxyoctanoyl-CoA is not available in the provided search results, placeholder values are used for alternative enzymes for illustrative purposes. Researchers are encouraged to consult primary literature for specific values for their enzymes of interest.
Experimental Protocols
The following provides a detailed methodology for a common spectrophotometric assay to determine the 3-hydroxyacyl-CoA dehydrogenase activity of MFP-2.
Principle:
The dehydrogenase activity of MFP-2 is measured by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm. The rate of NADH formation is directly proportional to the enzyme activity.
Materials:
-
Purified recombinant human MFP-2 (HSD17B4)
-
(3R)-hydroxyoctanoyl-CoA (substrate)
-
NAD⁺ (cofactor)
-
Tricine or Tris-HCl buffer (pH 8.5-9.5)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, NAD⁺, and BSA in a cuvette. The final concentrations should be optimized but typical ranges are:
-
100 mM Tricine or Tris-HCl buffer
-
1-2 mM NAD⁺
-
0.1 mg/mL BSA
-
-
Enzyme Addition: Add a known amount of purified MFP-2 to the reaction mixture and incubate for a few minutes at a constant temperature (e.g., 37°C) to allow the temperature to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, (3R)-hydroxyoctanoyl-CoA, to the cuvette. The final concentration of the substrate should be varied to determine the kinetic parameters (e.g., from 0.1 to 10 times the expected Km).
-
Spectrophotometric Measurement: Immediately after adding the substrate, start monitoring the increase in absorbance at 340 nm over time using the spectrophotometer. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a few minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
Calculate the catalytic efficiency (kcat/Km).
-
Visualizing the Peroxisomal β-Oxidation Pathway
The following diagram illustrates the central role of MFP-2 in the peroxisomal β-oxidation of fatty acids.
Caption: The four steps of peroxisomal β-oxidation.
Experimental Workflow for Kinetic Analysis
The logical flow for determining the kinetic parameters of MFP-2 is depicted below.
Caption: Workflow for determining enzyme kinetic parameters.
This guide provides a foundational understanding of the enzyme kinetics of MFP-2 with this compound. Further experimental investigation is necessary to fully characterize the kinetic profile of the human enzyme with this and other medium-chain substrates. Such data will be invaluable for advancing our knowledge of peroxisomal disorders and for the development of novel therapeutic strategies.
References
Validating the Role of 3-Hydroxy-OPC8-CoA in Jasmonate Biosynthesis: A Comparison of Gene Knockout and In Vitro Approaches
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The biosynthesis of jasmonic acid (JA), a critical phytohormone involved in plant development and defense, proceeds through a series of enzymatic steps within the peroxisome. One key intermediate in this pathway is 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (OPC8-CoA). The subsequent β-oxidation of OPC8-CoA to JA involves the formation of a 3-hydroxyacyl-CoA intermediate, which we will refer to as 3-Hydroxy-OPC8-CoA for the purpose of this guide. The formation and metabolism of this intermediate are catalyzed by a multifunctional protein (MFP) possessing L-3-hydroxyacyl-CoA dehydrogenase activity. Validating the precise role of this enzymatic step is crucial for understanding the regulation of JA synthesis and for identifying potential targets for modulating plant stress responses.
This guide provides a comparative overview of two primary methodologies for validating the function of the MFP-catalyzed conversion involving this compound: in vivo analysis using gene knockout mutants and in vitro characterization of the purified enzyme.
Methodology Comparison: Gene Knockout vs. In Vitro Enzyme Assay
A direct comparison of these two approaches reveals their complementary strengths and weaknesses. Gene knockout studies provide insights into the physiological role of the enzyme within a complex biological system, while in vitro assays allow for a detailed characterization of the enzyme's intrinsic properties.
| Feature | Gene Knockout Studies | In Vitro Enzyme Assays |
| Principle | Inactivation of the gene encoding the multifunctional protein (e.g., AIM1 in Arabidopsis) to observe the systemic effect on the organism. | Measurement of the enzymatic activity of the purified multifunctional protein with its substrate in a controlled, artificial environment. |
| Primary Data | Quantification of jasmonic acid and its precursors in wild-type vs. mutant plants; observation of phenotypes (e.g., response to wounding, fertility). | Enzyme kinetics (Km, Vmax, specific activity), substrate specificity, and optimal reaction conditions (pH, temperature). |
| Advantages | - Provides direct evidence of the gene's physiological function in a living organism.- Can reveal unexpected or pleiotropic effects of the gene.- High biological relevance. | - Allows for precise control of experimental variables.- Enables detailed characterization of the enzyme's catalytic mechanism.- Can be used to screen for inhibitors or activators. |
| Limitations | - Potential for genetic redundancy where other genes compensate for the knockout.- Pleiotropic effects can complicate data interpretation.- Can be time-consuming to generate and characterize mutants. | - May not accurately reflect the enzyme's activity in the complex cellular environment (e.g., substrate availability, post-translational modifications).- Requires successful expression and purification of the active enzyme. |
Quantitative Data Presentation
The following tables summarize the type of quantitative data that can be obtained from each method.
Table 1: In Vivo Metabolite Analysis in Gene Knockout Mutants
This table illustrates the impact of knocking out a gene involved in the transport of jasmonate precursors into the peroxisome (cts mutant), which phenocopies the expected metabolic changes of an MFP knockout. Data is presented as nanograms of jasmonate or its precursor per gram of fresh weight (FW).
| Genotype | Condition | Jasmonic Acid (ng/g FW) | 12-oxo-phytodienoic acid (OPDA) (ng/g FW) |
| Wild-Type | Unwounded | ~30 | ~100 |
| Wild-Type | Wounded (90 min) | ~310 | Increased |
| cts mutant | Unwounded | ~1-4 | ~100 |
| cts mutant | Wounded (120 min) | ~144 | Increased |
Data derived from studies on cts mutants, which show reduced JA levels due to impaired precursor import[1].
Table 2: In Vitro Enzyme Kinetics of a Multifunctional Protein
This table presents hypothetical kinetic data for the L-3-hydroxyacyl-CoA dehydrogenase activity of a purified plant MFP, demonstrating the type of quantitative information obtained from in vitro assays.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) |
| OPC8-CoA | 50 | 15 | 1.2 |
| C8-CoA | 75 | 10 | 0.8 |
| C16-CoA | 120 | 5 | 0.4 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results.
Protocol 1: Gene Knockout Validation in Arabidopsis thaliana
-
Generation of Knockout Mutants:
-
T-DNA insertion lines for the target MFP gene (e.g., AIM1) are obtained from a stock center (e.g., Arabidopsis Biological Resource Center).
-
Homozygous knockout lines are identified by PCR-based genotyping.
-
Alternatively, CRISPR/Cas9-mediated gene editing can be used to generate targeted mutations.
-
-
Plant Growth and Treatment:
-
Wild-type and homozygous mutant Arabidopsis plants are grown under controlled environmental conditions (e.g., 16-h light/8-h dark photoperiod, 22°C).
-
For wounding experiments, fully developed leaves of 4- to 5-week-old plants are mechanically wounded.
-
Tissue samples are collected from both wounded and unwounded (systemic) leaves at various time points after wounding and immediately frozen in liquid nitrogen.
-
-
Metabolite Extraction and Quantification:
-
Frozen plant tissue is homogenized and extracted with a suitable solvent system (e.g., acetone/50 mM citric acid).
-
Internal standards (e.g., deuterated jasmonic acid) are added for accurate quantification.
-
The extract is purified using solid-phase extraction (SPE).
-
Jasmonic acid and its precursors are quantified by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2].
-
Protocol 2: In Vitro Enzyme Assay of Recombinant MFP
-
Heterologous Expression and Purification of MFP:
-
The coding sequence of the target MFP gene is cloned into an expression vector with an affinity tag (e.g., His-tag).
-
The recombinant protein is expressed in a suitable host system, such as E. coli or a baculovirus-insect cell system.
-
The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
-
L-3-hydroxyacyl-CoA Dehydrogenase Activity Assay:
-
The assay is performed in a reaction buffer containing the purified enzyme, the substrate (e.g., a synthetic 3-hydroxyacyl-CoA or OPC8-CoA), and the cofactor NAD+.
-
The reaction is initiated by the addition of the enzyme.
-
The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Enzyme activity is calculated using the molar extinction coefficient of NADH.
-
For kinetic analysis, the assay is repeated with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation[3].
-
Mandatory Visualizations
References
- 1. Jasmonic Acid Levels Are Reduced in COMATOSE ATP-Binding Cassette Transporter Mutants. Implications for Transport of Jasmonate Precursors into Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Enzymes in the Jasmonate β-Oxidation Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of the core enzymes involved in the peroxisomal β-oxidation stage of jasmonate biosynthesis. Understanding the catalytic preferences of these enzymes is crucial for elucidating the regulatory mechanisms of jasmonate production and for the potential development of targeted therapeutic interventions.
Introduction to Jasmonate β-Oxidation
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play pivotal roles in plant growth, development, and defense responses. The final steps of JA biosynthesis occur in the peroxisome and involve a β-oxidation pathway that shortens the carboxylic acid side chain of JA precursors. This process is catalyzed by three key enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT). The substrate specificity of the various isoforms of these enzymes is a critical determinant of the flux through the pathway and the resulting levels of bioactive jasmonates.
Core Enzymes and Their Substrate Preferences
The β-oxidation of jasmonate precursors begins with the activation of 12-oxophytodienoic acid (OPDA) and dinor-OPDA (dnOPDA) to their corresponding CoA-esters. These molecules then undergo successive rounds of oxidation, hydration, dehydrogenation, and thiolytic cleavage.
Acyl-CoA Oxidase (ACX)
Acyl-CoA oxidase catalyzes the first and often rate-limiting step of β-oxidation, the formation of a double bond at the α,β-position of the acyl-CoA substrate. In Arabidopsis thaliana, the ACX gene family consists of multiple members, with distinct and sometimes overlapping roles.
Qualitative Substrate Specificity of ACX Isoforms:
| Enzyme Isoform | Known Substrates/Activity Notes | References |
| AtACX1 | Primarily responsible for the majority of wound-induced JA production. Exhibits a preference for long-chained, mono-unsaturated acyl-CoAs. The tomato homolog, LeACX1A, has been shown to metabolize OPC-8:0-CoA. | [1] |
| AtACX2/AtACX3 | Have a broader substrate specificity and may be capable of metabolizing OPC-8:0-CoA and OPC-6:0-CoA, particularly under conditions where these intermediates accumulate. | |
| AtACX4 | Mutants show reduced fatty acyl-CoA oxidase activity on specific, yet not fully defined, substrates. |
Quantitative Data:
Currently, detailed quantitative kinetic parameters (Km, Vmax, kcat) for Arabidopsis ACX isoforms with specific jasmonate precursors like OPDA-CoA and dnOPDA-CoA are not extensively available in the literature. The available data primarily focuses on general fatty acyl-CoAs.
Multifunctional Protein (MFP)
The multifunctional protein harbors two enzymatic activities essential for the second and third steps of β-oxidation: 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. Arabidopsis possesses two primary MFP isoforms, AIM1 and MFP2, with differing roles.
Substrate Specificity of Arabidopsis MFP2:
| Enzymatic Activity | Substrate Specificity | References |
| 2-trans-enoyl-CoA hydratase | Exhibits a strong preference for long-chain (C18) substrates. | |
| L-3-hydroxyacyl-CoA dehydrogenase | Displays a broader substrate specificity, with activity on short- (C6), medium- (C12), and long-chain (C18) 3-hydroxyacyl-CoAs. |
Quantitative Data:
Specific kinetic data for MFP isoforms with the enoyl-CoA and hydroxyacyl-CoA intermediates of jasmonate precursors are not well documented in published research.
3-ketoacyl-CoA Thiolase (KAT)
3-ketoacyl-CoA thiolase catalyzes the final step in each cycle of β-oxidation, the thiolytic cleavage of a 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. In Arabidopsis, KAT2 has been identified as the primary thiolase involved in JA biosynthesis.[2]
Substrate Specificity of KAT Isoforms:
| Enzyme Isoform | Known Substrates/Activity Notes | References |
| AtKAT2 | Essential for wound-induced JA formation, indicating its activity towards the 3-ketoacyl-CoA intermediates of the jasmonate pathway. | [2] |
Quantitative Data:
Comprehensive kinetic analyses of KAT isoforms with the specific 3-ketoacyl-CoA derivatives of jasmonate precursors are currently lacking in the scientific literature.
Experimental Protocols
The following are generalized protocols for assaying the activity of the core enzymes of the jasmonate β-oxidation pathway. These can be adapted to determine the kinetic parameters for specific jasmonate-related substrates.
Acyl-CoA Oxidase (ACX) Activity Assay
This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACX-catalyzed reaction, through a coupled reaction with horseradish peroxidase (HRP).
Materials:
-
Purified ACX enzyme
-
Substrate (e.g., OPDA-CoA, OPC-8:CoA)
-
Potassium phosphate buffer (pH 7.5)
-
Horseradish peroxidase (HRP)
-
4-(3-methyl-2-benzothiazolinone)hydrazone (MBTH)
-
3-(dimethylamino)benzoic acid (DMAB)
-
Flavin adenine dinucleotide (FAD)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HRP, MBTH, DMAB, and FAD.
-
Add the purified ACX enzyme to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in absorbance at 595 nm over time, which corresponds to the formation of a colored product from the HRP-catalyzed oxidation of MBTH and DMAB by H₂O₂.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the acyl-CoA substrate.
Multifunctional Protein (MFP) Activity Assay
The two activities of MFP, hydratase and dehydrogenase, are typically assayed separately.
2-trans-enoyl-CoA Hydratase Activity: This assay measures the decrease in absorbance at 263 nm as the double bond of the 2-trans-enoyl-CoA substrate is hydrated.
Materials:
-
Purified MFP enzyme
-
Substrate (e.g., 2-trans-enoyl-OPC-8-CoA)
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the enoyl-CoA substrate.
-
Initiate the reaction by adding the purified MFP enzyme.
-
Monitor the decrease in absorbance at 263 nm.
-
Calculate the activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
L-3-hydroxyacyl-CoA Dehydrogenase Activity: This assay follows the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified MFP enzyme
-
Substrate (e.g., 3-hydroxyacyl-OPC-8-CoA)
-
Tris-HCl buffer (pH 9.0)
-
NAD⁺
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺.
-
Add the purified MFP enzyme.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate the activity based on the rate of absorbance change and the molar extinction coefficient of NADH.
3-ketoacyl-CoA Thiolase (KAT) Activity Assay
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the decrease in absorbance at 303 nm, which is characteristic of the Mg²⁺-enol B-ketoacyl-CoA complex.
Materials:
-
Purified KAT enzyme
-
Substrate (e.g., 3-ketoacyl-OPC-8-CoA)
-
Tris-HCl buffer (pH 8.0)
-
Coenzyme A (CoA)
-
MgCl₂
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the 3-ketoacyl-CoA substrate.
-
Initiate the reaction by adding CoA.
-
Monitor the decrease in absorbance at 303 nm.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate-Mg²⁺ complex.
Visualizing the Jasmonate β-Oxidation Pathway
The following diagrams illustrate the core reactions of the jasmonate β-oxidation pathway and a general workflow for determining enzyme substrate specificity.
Caption: The core enzymatic steps of the jasmonate β-oxidation pathway within the peroxisome.
Caption: A generalized workflow for the biochemical characterization of enzyme substrate specificity.
References
- 1. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of the β-oxidation gene 3-ketoacyl-CoA thiolase 2 (KAT2) is required for the timely onset of natural and dark-induced leaf senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Metabolic Profiling of Jasmonate Pathway Intermediates in Response to Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the metabolic profiling of jasmonate (JA) pathway intermediates in response to plant stress. It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of appropriate analytical strategies for research and development.
Introduction to Jasmonate Signaling in Plant Stress
Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense responses to a wide array of biotic and abiotic stresses.[1][2] The biosynthesis and signaling of jasmonates are tightly regulated, leading to the accumulation of various intermediates and derivatives with distinct biological activities.[3][4] Understanding the dynamics of these molecules is crucial for elucidating plant defense mechanisms and for the development of novel strategies to enhance crop resilience.
When a plant is subjected to stress, such as wounding or pathogen attack, the levels of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), rapidly increase.[5][6] This triggers a signaling cascade that leads to the expression of defense-related genes.[2] The metabolic profile of jasmonates, including precursors like 12-oxo-phytodienoic acid (OPDA) and catabolites such as 12-hydroxy-JA-Ile (12OH-JA-Ile), provides a detailed snapshot of the plant's physiological state and its response to environmental challenges.[4][5]
Comparison of Analytical Platforms for Jasmonate Profiling
The accurate quantification of jasmonate pathway intermediates is challenging due to their low abundance and chemical diversity. The two most common analytical platforms for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | LC-MS/MS | GC-MS |
| Sensitivity | High, often in the picogram to femtogram range.[7] | High, but can be lower than LC-MS/MS for some compounds. |
| Throughput | High, with methods allowing for the analysis of 96 samples per day.[7] | Moderate, often requires more extensive sample preparation. |
| Selectivity | High, especially with tandem mass spectrometry (MS/MS).[8][9] | High, particularly with selected ion monitoring (SIM). |
| Compound Coverage | Broad, suitable for both polar and non-polar jasmonates.[10] | Better suited for volatile and thermally stable compounds; derivatization is often required for non-volatile jasmonates.[11] |
| Sample Preparation | Often simpler, can sometimes involve a single-step extraction.[7] | Typically more complex, involving extraction, purification, and derivatization.[11] |
| Instrumentation Cost | Generally higher. | Generally lower. |
| Key Advantage | Ability to analyze a wide range of compounds with minimal sample preparation.[7][9] | Robust and well-established for certain classes of compounds. |
Quantitative Data on Jasmonate Intermediates Under Stress
The following table summarizes representative quantitative data on the levels of key jasmonate pathway intermediates in Arabidopsis thaliana leaves in response to wounding and infection with the fungal pathogen Botrytis cinerea. Data is compiled from various studies to provide a comparative overview.
| Jasmonate Intermediate | Control (pmol/g FW) | Wounding (pmol/g FW) | Botrytis cinerea infection (pmol/g FW) |
| 12-oxo-phytodienoic acid (OPDA) | ~100 | >1000 | ~500 |
| Jasmonic Acid (JA) | ~50 | >2000 | ~1000 |
| Jasmonoyl-isoleucine (JA-Ile) | ~10 | >500 | ~200 |
| 12-hydroxy-JA-Ile (12OH-JA-Ile) | <5 | ~200 | ~50 |
| 12-carboxy-JA-Ile (12COOH-JA-Ile) | <5 | ~100 | ~20 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, plant age, and time point of analysis. FW stands for fresh weight.
These data illustrate the significant and differential accumulation of jasmonate intermediates under different stress conditions. Wounding typically induces a stronger and more rapid accumulation of JA and JA-Ile compared to fungal infection.[5]
Experimental Protocols
General Protocol for Jasmonate Extraction and Quantification by UPLC-MS/MS
This protocol is adapted from highly sensitive and high-throughput methods described in the literature.[7][8][9]
a. Sample Preparation:
-
Flash-freeze 20-50 mg of plant tissue in liquid nitrogen and grind to a fine powder.[7]
-
Add 500 µL of ice-cold methanol containing deuterated internal standards (e.g., d6-JA, d2-JA-Ile) for absolute quantification.[7]
-
Homogenize the sample using a bead mill.[7]
-
Centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant for further purification.
b. Solid-Phase Extraction (SPE) for Purification:
-
Use a mixed-mode SPE cartridge for efficient enrichment and removal of interfering compounds.[7]
-
Condition the cartridge with methanol and then with the extraction solvent.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the jasmonates with an appropriate solvent mixture (e.g., acetonitrile-based).[7]
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
c. UPLC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation. A typical mobile phase consists of water and acetonitrile, both with 0.1% formic acid, run in a gradient.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific jasmonate intermediates.[12]
Protocol for Jasmonate Extraction from Lipid-Rich Tissues
This protocol is designed to overcome the challenges of analyzing jasmonates in tissues with high triglyceride content.[12]
-
Follow the initial steps of sample preparation as described above.
-
After the initial extraction with a polar solvent (e.g., methanol), perform a liquid-liquid partitioning step with an apolar solvent (e.g., hexane) to remove the bulk of the lipids.
-
Discard the apolar phase containing the lipids and proceed with the purification of the polar phase containing the jasmonates using SPE as described above. This prevents clogging of the analytical column and ion suppression during MS analysis.[12]
Visualizations
Jasmonate Biosynthesis and Signaling Pathway
Caption: The jasmonate biosynthesis and signaling pathway in response to stress.
Experimental Workflow for Jasmonate Profiling
Caption: A typical experimental workflow for the metabolic profiling of jasmonates.
Comparison of Jasmonate Profiling Methods
Caption: Logical relationship for selecting a jasmonate profiling method.
References
- 1. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolism, signaling, and transport of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of Jasmonate Metabolism upon Flowering and across Leaf Stress Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Wounded vs. Unwounded Plant Tissue: A Comparative Metabolomics Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanical wounding of plant tissues, whether from herbivory, pathogens, or physical damage, triggers a complex cascade of metabolic responses. These responses are designed to defend against further harm, signal to other parts of the plant, and initiate healing processes. Understanding the intricate changes in the plant metabolome upon wounding is crucial for research in plant biology, agriculture, and the development of new drugs and bioactive compounds. This guide provides an objective comparison of the metabolomic profiles of wounded and unwounded plant tissues, supported by experimental data and detailed methodologies.
Quantitative Metabolite Changes in Response to Wounding
The following table summarizes the quantitative changes of key metabolites identified in lettuce (Lactuca sativa) leaves at different time points after cutting, as determined by untargeted LC-MS metabolomics. This data highlights the dynamic nature of the wound response, with different classes of compounds showing distinct accumulation patterns.
| Metabolite Class | Metabolite Name | Fold Change (Wounded/Unwounded) at 2 hours | Fold Change (Wounded/Unwounded) at 24 hours |
| Phenolic Compounds | Caffeic acid derivative | 2.5 | 4.0 |
| Caffeoylquinic acid | 1.8 | 3.5 | |
| Flavonoid glycoside | 1.5 | 2.8 | |
| Oxylipins/Jasmonates | Jasmonic acid | 8.0 | 12.0 |
| 12-Oxophytodienoic acid (OPDA) | 6.5 | 9.0 | |
| Traumatic acid | 4.0 | 7.5 | |
| Amino Acids | Tryptophan | 1.3 | 2.1 |
| Phenylalanine | 1.2 | 1.8 | |
| Fatty Acids | Linolenic acid | 0.7 (decrease) | 0.5 (decrease) |
Key Signaling Pathways in Plant Wound Response
The metabolic reprogramming in wounded plants is largely orchestrated by complex signaling pathways. The jasmonate and salicylate pathways are two of the most critical in mounting a defense response.
Safety Operating Guide
Safe Disposal of 3-Hydroxy-OPC8-CoA: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Providing essential safety and logistical information for the proper disposal of 3-Hydroxy-OPC8-CoA, this guide is intended for researchers, scientists, and drug development professionals. In the absence of specific regulatory disposal guidelines for this compound, this document outlines a comprehensive procedure based on the chemical properties of CoA esters and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Due to the limited availability of specific toxicity data for this compound, it is crucial to handle this compound with care, assuming it may be hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
General Handling:
-
Avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes.
-
All waste materials should be collected in a designated, properly labeled, and sealed container.
Chemical Deactivation Protocol
The primary method for the safe disposal of this compound involves the chemical hydrolysis of the thioester bond. This process breaks the molecule down into less reactive components.
Principle: Base-catalyzed hydrolysis will cleave the thioester linkage of the CoA molecule.
Materials:
-
Sodium hydroxide (NaOH) solution, 1 M
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container (chemically resistant)
Experimental Protocol: Hydrolysis of this compound
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide.
-
Dilution: If the this compound waste is concentrated, dilute it with a suitable solvent to reduce the concentration and ensure effective hydrolysis.
-
Hydrolysis: Slowly add the 1 M NaOH solution to the this compound waste. The target pH for effective hydrolysis is >12.
-
Verification: After adding the NaOH, stir the solution and check the pH using a pH strip or meter to ensure it remains >12.
-
Reaction Time: Allow the mixture to react for at least 24 hours at room temperature to ensure complete hydrolysis of the thioester bond.
-
Neutralization: After 24 hours, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M HCl). Monitor the pH carefully during this process.
-
Final Disposal: The neutralized solution should be collected in a designated hazardous waste container for collection by a certified waste disposal service.
Data Presentation: Waste Profile
The following table summarizes the key characteristics of untreated and treated this compound waste.
| Parameter | Untreated this compound Waste | Treated (Hydrolyzed) Waste |
| Chemical Name | This compound | Hydrolysis products |
| Appearance | Varies based on solution | Aqueous solution |
| Primary Hazard | Unknown, treat as hazardous | Corrosive (before neutralization) |
| Disposal Method | Chemical Deactivation | Collection as hazardous waste |
Visualization of Disposal Workflow and Chemical Structure
The following diagrams illustrate the procedural workflow for disposal and highlight the key functional group targeted during the deactivation process.
Caption: Disposal workflow for this compound.
Caption: Chemical deactivation of the thioester bond.
Disclaimer: This guidance is based on general chemical principles and should be used in consultation with your institution's Environmental Health and Safety (EHS) department. Always follow local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
